H-Arg-Lys-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZHHSQMKZLRU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423793 | |
| Record name | Arginyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40968-46-5 | |
| Record name | Arginyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
H-Arg-Lys-OH: A Technical Guide to its Biological Functions and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Arg-Lys-OH (Arginyl-lysine) is a naturally occurring metabolite composed of L-arginine and L-lysine. While extensive research has focused on the individual amino acid constituents and larger peptides containing them, the specific biological functions of this dipeptide are an emerging area of investigation. This technical guide synthesizes the current understanding and potential therapeutic applications of this compound, focusing on three primary areas: cell adhesion and integrin signaling, modulation of the mTOR pathway, and antimicrobial activity. This document provides a comprehensive overview of the theoretical framework, detailed experimental protocols for investigation, and a structured presentation of relevant quantitative data from related compounds to guide future research.
Introduction
This compound is a simple dipeptide with the chemical formula C12H26N6O3[1]. Its structure, combining the positively charged side chains of arginine and lysine (B10760008), suggests a propensity for electrostatic interactions with negatively charged biological molecules such as cell surface proteins and microbial membranes. This guide explores the key putative biological functions of this compound, drawing evidence from studies on related peptides and the constituent amino acids.
Putative Biological Functions
Cell Adhesion via RGD Mimicry and Integrin Interaction
A significant potential function of this compound is its role as a peptidomimetic of the Arg-Gly-Asp (RGD) sequence. The RGD motif is a well-established cell adhesion sequence found in extracellular matrix proteins that binds to integrin receptors on cell surfaces, mediating cell-cell and cell-matrix interactions[2][3].
A synthesized peptidomimetic of lysine and arginine has been shown to mimic the biological activity of RGD peptides, promoting cell adhesion in a manner comparable to native RGD sequences. This interaction is mediated by integrins, suggesting that this compound could function as a ligand for these receptors[4]. Furthermore, a patent for cell culture surfaces lists this compound as a compound for promoting cell attachment, lending further support to its role in cell adhesion[5].
Signaling Pathway:
The proposed signaling pathway involves the binding of this compound to integrin receptors, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and proliferation.
Modulation of the mTOR Signaling Pathway
The amino acids arginine and lysine are known to play a crucial role in activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies have shown that arginine and lysine can promote skeletal muscle hypertrophy by modulating this pathway[6]. Given that this compound is a dipeptide of these two amino acids, it is plausible that it can also influence mTOR signaling.
Signaling Pathway:
This compound may be transported into the cell and subsequently hydrolyzed into its constituent amino acids, or it may act directly on cellular sensors that feed into the mTOR pathway. This leads to the phosphorylation of key downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein synthesis.
Antimicrobial Activity
Peptides rich in arginine and lysine residues are well-documented for their antimicrobial properties. The cationic nature of these amino acids facilitates interaction with and disruption of negatively charged bacterial cell membranes. This leads to membrane permeabilization and cell death. It is hypothesized that the this compound dipeptide may exhibit similar antimicrobial activity. Studies on Tibetan sheep have identified arginyl-lysine as a metabolite with potential antimicrobial properties[2][7].
Quantitative Data
Direct quantitative data for the biological activity of this compound is currently limited in the public domain. The following tables summarize representative data from studies on RGD-containing peptides and arginine/lysine-rich antimicrobial peptides to provide a comparative context for future investigations of this compound.
Table 1: Integrin Binding Affinity of RGD Peptides and Mimetics
| Compound | Integrin Subtype | IC50 (nM) | Reference |
| c(RGDyK) | αvβ3 | 37.5 | [8] |
| RGD-Cy5.5 | αvβ3 | 58.1 | [8] |
| This compound | αvβ3, α5β1 | Data Not Available | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of Arginine and Lysine-Containing Antimicrobial Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| PST13-RK (monomer) | E. coli | 4-8 | [9] |
| PST13-RK (monomer) | S. aureus | 2-4 | [9] |
| P1-Arg | C. albicans | 6.7 | [10] |
| P2-Lys | C. albicans | 10.9 | [10] |
| This compound | Various | Data Not Available | - |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the putative biological functions of this compound.
Synthesis and Purification of this compound
A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry can be adapted for the synthesis of this compound.
Cell Adhesion Assay
This protocol is designed to quantify the attachment of cells to a substrate coated with this compound.
-
Plate Coating: Dissolve this compound in a suitable buffer (e.g., PBS) and coat the wells of a 96-well plate. Incubate overnight at 4°C. As positive and negative controls, use wells coated with Fibronectin (or an RGD-containing peptide) and BSA, respectively.
-
Cell Seeding: Wash the coated wells with PBS. Harvest cells (e.g., fibroblasts or endothelial cells) and resuspend in serum-free media. Seed a defined number of cells into each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet). Elute the dye and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of adherent cells.
Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR pathway in response to this compound treatment.
-
Cell Treatment: Culture cells (e.g., myoblasts) to near confluence. Starve the cells of amino acids and serum for a defined period. Treat the cells with this compound at various concentrations and for different durations. Include positive (e.g., complete media or individual amino acids) and negative (starvation media) controls.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum: Grow a bacterial culture (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate containing MHB.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria in broth without peptide) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The dipeptide this compound presents a promising area for research in drug development and biomaterials. Its potential to mimic RGD-mediated cell adhesion, modulate the mTOR signaling pathway, and exhibit antimicrobial properties warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the specific biological functions and mechanisms of action of this compound. Future research should focus on generating robust quantitative data for this dipeptide to validate these putative functions and to explore its therapeutic potential in areas such as tissue engineering, cancer therapy, and infectious disease.
References
- 1. RK, the first scorpion peptide with dual disintegrin activity on α1β1 and αvβ3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. patents.justia.com [patents.justia.com]
- 6. Lactation Activity and Mechanism of Milk-Protein Synthesis by Peptides from Oyster Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Responses of Tibetan Sheep Rumen Microbiota, Metabolites, and the Host to the Plateau Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 高级糖基化终产物特异性受体(AGER)基因 | MCE [medchemexpress.cn]
The Arginyl-Lysine Dipeptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arginyl-lysine (Arg-Lys) dipeptide is a simple yet biologically intriguing molecule with a range of reported activities stemming from the unique properties of its constituent basic amino acids. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of the Arg-Lys dipeptide. It delves into its interactions with cell surface receptors, its role in intracellular signaling pathways, its antimicrobial properties, and its potential effects on ion channels and nitric oxide synthesis. This document synthesizes available data, presents it in a structured format, and provides detailed experimental protocols and visual representations of key pathways to facilitate further research and development.
Core Mechanisms of Action
The biological effects of the arginyl-lysine dipeptide are multifaceted, primarily revolving around three key areas: interaction with cell surface receptors, modulation of intracellular signaling pathways, and direct effects on cell membranes.
Interaction with Integrins and Cell Adhesion
Diagram: Proposed Integrin Binding and Signaling
Caption: Proposed mechanism of Arg-Lys dipeptide interaction with integrin receptors.
Modulation of the mTOR Signaling Pathway
Both arginine and lysine (B10760008) are known to independently activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[2][3]. The activation is typically initiated by the transport of these amino acids into the cell, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb. While direct quantitative data for the Arg-Lys dipeptide is lacking, a study on the arginine-arginine dipeptide demonstrated its ability to activate the mTOR pathway and enhance protein synthesis[4][5]. It is plausible that the Arg-Lys dipeptide is either transported into the cell and hydrolyzed to its constituent amino acids, which then act on the mTOR pathway, or the dipeptide itself is transported and has a direct or indirect effect.
Table 1: Quantitative Data on Arginine and Lysine in mTOR Signaling
| Compound | Cell Type | Concentration | Effect on mTOR Pathway | Reference |
| Arginine | Bovine Myocytes | 120 µM | Increased phosphorylation of mTOR and p70S6K | [2] |
| Lysine | Bovine Myocytes | 100 µM | Increased phosphorylation of mTOR and p70S6K | [2] |
| Arginine-Arginine Dipeptide | Bovine Mammary Epithelial Cells | 10% substitution of free L-Arg | Increased phosphorylation of mTOR and p70S6K | [4][5] |
Diagram: mTORC1 Signaling Pathway
Caption: Activation of the mTORC1 signaling pathway by amino acids.
Antimicrobial Activity and Membrane Permeabilization
Peptides rich in arginine and lysine are well-known for their antimicrobial properties. Arginine, in particular, is often associated with enhanced antimicrobial activity compared to lysine[6]. This is attributed to the guanidinium (B1211019) group of arginine, which can form more stable bidentate hydrogen bonds with phosphate (B84403) groups on bacterial membranes, leading to greater membrane disruption[6]. The proposed mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, causing permeabilization and cell death.
Table 2: Antimicrobial Activity of Arginine and Lysine-Containing Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Arg9Phe2 (P1-Arg) | E. coli | 43-76 | [7][8] |
| Lys9Phe2 (P2-Lys) | E. coli | 77.5 | [7] |
| GF-17 (Arg/Lys rich) | S. aureus | 3.1 | [9] |
| GF-17kr1 (Arg/Lys swapped) | S. aureus | 6.25 | [9] |
Diagram: Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Other Potential Mechanisms
Modulation of Ion Channels
Recent studies have indicated that short cationic peptides containing arginine or lysine can modulate the function of voltage-gated sodium channels, specifically NaV1.8, which is predominantly expressed in nociceptive neurons[10][11]. This suggests a potential analgesic mechanism of action. The positively charged side chains of arginine and lysine are thought to interact with the channel's gating machinery. Arginine is often preferred over lysine as a gating charge carrier in voltage-sensitive ion channels due to the unique hydration properties of its guanidinium group.
Regulation of Nitric Oxide Synthesis
The Arg-Lys dipeptide may have a complex and dual role in regulating nitric oxide (NO) synthesis. Arginine is the sole substrate for nitric oxide synthases (NOS). Therefore, the arginine component of the dipeptide could potentially increase NO production by serving as a substrate. Conversely, lysine is a known competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for arginine uptake into cells[12][13]. This could lead to a decrease in intracellular arginine levels and subsequently reduce NO synthesis. The net effect of the Arg-Lys dipeptide on NO production is likely to be dependent on the specific cellular context, the expression levels of CATs and NOS isoforms, and the concentration of the dipeptide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Arginyl-Lysine dipeptide
-
Cell line of interest (e.g., HeLa, HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the Arg-Lys dipeptide in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the dipeptide. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for mTOR Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Arginyl-Lysine dipeptide
-
Cell line of interest (e.g., HEK293T)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to ~80% confluency and treat with the Arg-Lys dipeptide for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI).
Materials:
-
Arginyl-Lysine dipeptide
-
Bacterial strain of interest (e.g., E. coli)
-
Bacterial growth medium (e.g., LB broth)
-
Propidium iodide (PI) stock solution
-
Buffer (e.g., PBS)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the bacterial pellet with buffer and resuspend to a specific optical density (e.g., OD600 of 0.2).
-
Add PI to the bacterial suspension to a final concentration of ~10 µg/mL.
-
Pipette the bacterial suspension into the wells of a 96-well plate.
-
Add different concentrations of the Arg-Lys dipeptide to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer).
-
Monitor the increase in fluorescence (excitation ~535 nm, emission ~617 nm) over time using a microplate reader.
-
The rate and extent of the fluorescence increase are indicative of membrane permeabilization.
Conclusion and Future Directions
The arginyl-lysine dipeptide exhibits a range of biological activities that warrant further investigation for its potential therapeutic applications. Its ability to mimic RGD peptides, modulate the mTOR pathway, and exhibit antimicrobial properties highlights its versatility. However, a significant gap exists in the literature regarding specific quantitative data for this dipeptide. Future research should focus on:
-
Quantitative Binding Studies: Determining the binding affinities (Kd, Ki) of the Arg-Lys dipeptide for various integrin subtypes.
-
Dose-Response Analyses: Establishing the EC50 or IC50 values for its effects on mTOR signaling, cell viability, and antimicrobial activity.
-
Detailed Signaling Pathway Elucidation: Using techniques like phosphoproteomics to map the downstream signaling events following Arg-Lys dipeptide treatment.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential and metabolic fate of the Arg-Lys dipeptide in animal models.
A deeper understanding of the specific molecular interactions and quantitative effects of the arginyl-lysine dipeptide will be crucial for translating its promising biological activities into tangible therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [iastatedigitalpress.com]
- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Arginine-lysine Positional Swap of the LL-37 Peptides Reveals Evolutional Advantages of the Native Sequence and Leads to Bacterial Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the NaV1.8 Channel Activation Gating System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effect of the Lysine-Containing Short Peptide Is Due to Modulation of the NaV1.8 Channel Activation Gating System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of L-lysine on nitric oxide overproduction in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of L-lysine on nitric oxide overproduction in endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the H-Arg-Lys-OH Peptide: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, represents a fundamental structural motif in a variety of biologically active peptides and proteins. While the individual amino acids have well-documented histories of discovery and extensive research into their biochemical roles, the specific timeline of the this compound dipeptide's initial synthesis and discovery is not prominently recorded in scientific literature. However, its significance can be inferred from the crucial functions of its constituent amino acids and the biological activities of larger peptides containing this sequence. This technical guide provides a comprehensive overview of the synthesis, characterization, and known and potential biological roles of this compound, with a focus on its involvement in cellular signaling, its formation as a post-translational modification, and its potential as a bioactive molecule.
Introduction: The Significance of the Arginine-Lysine Motif
Arginine and lysine (B10760008) are both positively charged amino acids at physiological pH, a characteristic that dictates their involvement in a multitude of electrostatic interactions within and between proteins, as well as with other biomolecules such as nucleic acids and negatively charged cell membranes. The juxtaposition of these two basic residues in the this compound dipeptide creates a localized region of high positive charge, suggesting its potential to participate in specific biological recognition and signaling events.
Historical Context
The history of this compound is intrinsically linked to the broader history of peptide chemistry. L-Arginine was first isolated in 1886 by the German chemist Ernst Schulze from lupin seedlings.[1] L-Lysine was discovered shortly after in 1889 by Ferdinand Heinrich Edmund Drechsel, who isolated it from casein.[2] The first synthesis of a dipeptide was achieved by Theodor Curtius in 1881. While the exact date of the first synthesis of this compound is not well-documented, its preparation falls within the advancements of solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield in the early 1960s, a technique that revolutionized the synthesis of peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆N₆O₃ | [3] |
| Molecular Weight | 302.37 g/mol | [3] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | [3] |
| CAS Number | 40968-46-5 | [3] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in water | Inferred |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
Experimental Protocol: Solid-Phase Synthesis of this compound
Objective: To synthesize the dipeptide this compound using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal arginine using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for C₁₂H₂₆N₆O₃ is 302.2066 Da. The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 303.21.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide and assess its purity.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Biological Significance and Potential Roles
While studies focusing specifically on the this compound dipeptide are limited, its biological relevance can be inferred from the known functions of arginine, lysine, and peptides containing this motif.
Regulation of mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and protein synthesis. Both arginine and lysine are known to activate the mTORC1 signaling pathway.
References
The Role of H-Arg-Lys-OH in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a naturally occurring metabolite. While extensive research exists on the individual metabolic roles of arginine and lysine (B10760008), the specific functions of the dipeptide this compound are less well-characterized. This technical guide synthesizes the available, albeit limited, direct evidence with inferred knowledge from the metabolism of its constituent amino acids and related dipeptides to provide a comprehensive overview of its potential role in cellular metabolism. This document covers probable cellular uptake mechanisms, potential impacts on signaling pathways such as the mTOR pathway, and provides hypothetical experimental protocols for its further investigation.
Introduction
Dipeptides are increasingly recognized as important molecules in cellular physiology, acting not only as sources of amino acids but also as signaling molecules in their own right. The dipeptide this compound is of particular interest due to the fundamental and diverse roles of its constituent amino acids, arginine and lysine, in cellular processes. Arginine is a key player in the urea (B33335) cycle, nitric oxide synthesis, and as a precursor for creatine (B1669601) and polyamines[1]. Lysine is an essential amino acid crucial for protein synthesis and post-translational modifications that regulate protein function and epigenetics[2]. Understanding the metabolic fate and function of this compound could therefore open new avenues for therapeutic intervention in various diseases.
Cellular Uptake and Intracellular Fate
The cellular uptake of small peptides is primarily mediated by peptide transporters (PEPT) and, for dipeptides composed of cationic amino acids, potentially by cationic amino acid transporters (CATs). While direct evidence for this compound transport is lacking, studies on lysine-lysine dipeptides show that their absorption can be improved by upregulating pept1 expression, suggesting a role for this transporter family[3]. Furthermore, L-lysine is known to be a competitive inhibitor of L-arginine uptake through CATs, indicating that these transporters recognize and bind both amino acids[4]. It is therefore plausible that this compound is transported into the cell via one or more of these transporter systems.
Once inside the cell, this compound is likely hydrolyzed by intracellular peptidases, such as lysine carboxypeptidase (EC 3.4.17.3), which is known to cleave C-terminal lysine and arginine residues from peptides, into its constituent amino acids, L-arginine and L-lysine[5]. These amino acids would then enter their respective metabolic pathways.
Potential Roles in Cellular Metabolism
Given that this compound serves as a source of intracellular arginine and lysine, it is likely to influence metabolic pathways regulated by these amino acids. One of the most critical pathways is the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell growth, proliferation, and protein synthesis. Both arginine and lysine have been shown to activate the mTOR pathway.
The following diagram illustrates a potential mechanism by which this compound could influence the mTOR pathway, leading to protein synthesis.
Quantitative Data Summary
| Parameter | Molecule(s) | Value | Cell/System | Reference |
| Transporter Affinity | ||||
| L-Arginine uptake inhibition by L-Lysine | L-Arginine, L-Lysine | Competitive Inhibition | YAMC colonic epithelial cells | [4] |
| Effects on Amino Acid Metabolism | ||||
| Serum Lysine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |
| Serum Threonine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |
| Serum Phenylalanine Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |
| Serum Proline Concentration Increase (1% Lys-Lys) | Lys-Lys dipeptide | Significant increase | Suckling piglets | [6] |
| Serum Cysteine Concentration Decrease (1% Lys-Lys) | Lys-Lys dipeptide | Significant decrease | Suckling piglets | [6] |
| Signaling Pathway Modulation | ||||
| mTOR signal involvement | Lys-Lys dipeptide | Implicated in sensing Lys starvation | In vitro and in vivo models | [3][7] |
Experimental Protocols
To elucidate the specific metabolic roles of this compound, a series of targeted experiments are required. The following protocols are adapted from methodologies used for similar investigations.
Protocol 1: Cellular Uptake and Hydrolysis of this compound
Objective: To determine the mechanism of this compound cellular uptake and its intracellular hydrolysis rate.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target cell line of interest) to confluence.
-
Uptake Assay:
-
Synthesize radiolabeled or fluorescently tagged this compound.
-
Incubate cells with the labeled dipeptide for various time points.
-
To investigate transporter involvement, perform competitive inhibition assays with known substrates of PEPT1 (e.g., Gly-Sar) and CAT transporters (e.g., excess L-arginine or L-lysine).
-
Wash cells to remove extracellular dipeptide.
-
Lyse the cells and measure intracellular radioactivity or fluorescence.
-
-
Hydrolysis Assay:
-
Following the uptake assay, analyze cell lysates using HPLC or mass spectrometry to quantify the intracellular concentrations of intact this compound versus free L-arginine and L-lysine over time.
-
Protocol 2: Impact of this compound on mTOR Signaling
Objective: To investigate whether this compound supplementation activates the mTOR signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., myoblasts for muscle metabolism studies) and serum-starve them to inactivate the mTOR pathway.
-
Stimulation: Treat the starved cells with this compound at various concentrations and for different durations. Include positive controls (e.g., complete media, free arginine and lysine) and a negative control (untreated).
-
Western Blot Analysis:
-
Prepare protein lysates from the treated cells.
-
Perform western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46). An increase in phosphorylation indicates pathway activation.
-
Conclusion
While direct research on the metabolic role of this compound is currently sparse, a compelling case can be made for its involvement in cellular metabolism based on the well-established functions of its constituent amino acids and the general principles of dipeptide transport and hydrolysis. It is highly probable that this compound serves as a cellular source of arginine and lysine, thereby influencing critical metabolic pathways such as mTOR signaling, which governs protein synthesis and cell growth.
Further research, employing the experimental approaches outlined in this guide, is essential to fully elucidate the specific functions of this compound. A deeper understanding of its metabolic fate and signaling roles could have significant implications for nutrition, therapeutic development, and our fundamental understanding of cellular metabolism.
References
- 1. Arginine - Wikipedia [en.wikipedia.org]
- 2. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine carboxypeptidase - Wikipedia [en.wikipedia.org]
- 6. Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
H-Arg-Lys-OH: A Physicochemical and Biological Profile for Researchers
An In-depth Technical Guide
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a molecule of significant interest in various research domains due to the unique properties of its constituent basic amino acids. This document provides a comprehensive overview of the physicochemical properties, stability, and known biological signaling involvement of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is classified as a dipeptide, an organic compound containing exactly two alpha-amino acids joined by a peptide bond. Its structure incorporates the highly basic side chains of both arginine (a guanidinium (B1211019) group) and lysine (B10760008) (an amino group), which dictates many of its chemical characteristics.[1][2]
Quantitative Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆N₆O₃ | PubChem[3] |
| Molecular Weight | 302.37 g/mol | PubChem[3] |
| Monoisotopic Mass | 302.20663871 Da | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | PubChem |
| Synonyms | Arginyllysine, Arg-Lys, RK dipeptide, L-arginyl-L-lysine | PubChem, FooDB |
| LogP (Computed) | -4.7 | PubChem |
| pKa (Strongest Acidic) | 3.82 | FooDB |
| pKa (Strongest Basic) | 12.05 | FooDB |
| Physiological Charge | +2 | FooDB |
| Polar Surface Area | 180.34 Ų | FooDB |
| Hydrogen Bond Donors | 7 | FooDB |
| Hydrogen Bond Acceptors | 8 | FooDB |
| Rotatable Bond Count | 11 | FooDB |
Solubility Profile
The solubility of a peptide is largely determined by its polarity and isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge, and solubility is typically at its minimum at this point.
For this compound, which contains two basic residues (Arg, Lys), an N-terminal amino group, and one acidic C-terminal carboxyl group, the peptide is decidedly basic. The pI can be estimated by averaging the pKa values of the two most basic functional groups: the arginine side chain (pKa ~12.5) and the lysine side chain (pKa ~10.5). This results in a high theoretical pI, suggesting that its net charge is positive over a wide pH range.
Solubility Guidelines:
-
Aqueous Solutions: Due to the presence of two highly hydrophilic and basic amino acids, this compound is expected to have good solubility in water. Always begin dissolution attempts with sterile, distilled water.
-
Acidic Conditions: As a basic peptide, its solubility is significantly enhanced in acidic conditions. If solubility in water is limited, using a dilute acidic solution, such as 10% acetic acid, is recommended. The acidic environment ensures the amino groups are fully protonated, increasing the peptide's positive charge and its interaction with water molecules.
-
Neutral/Basic Conditions: Solubility is expected to be lowest at a pH approaching its high isoelectric point.
-
Organic Solvents: For peptides that are neutral or highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile (B52724) are recommended. However, given the hydrophilic nature of Arg-Lys, these are generally not the first choice unless the peptide is modified or part of a larger, more hydrophobic sequence.
Experimental Protocol: Determining Aqueous Solubility
A common approach to experimentally determine peptide solubility involves photometric or gravimetric methods with supersaturated solutions.
Caption: Workflow for determining peptide solubility.
Stability and Degradation
Peptides are susceptible to both physical and chemical degradation. Understanding these pathways is crucial for proper handling, storage, and experimental design.
Chemical Degradation:
-
Hydrolysis: This involves the cleavage of the peptide backbone and is often catalyzed by acidic or basic conditions.
-
Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation. While this compound does not contain these, oxidation can still be a concern under harsh conditions.
Physical Instability:
-
Aggregation: This is a common issue where peptide molecules self-associate to form insoluble aggregates. The high hydrophilicity of arginine can potentially reduce this tendency.
Storage Recommendations: To ensure long-term stability, peptides should be stored lyophilized at -20°C or -80°C. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles. Use sterile solutions and aseptic handling techniques to prevent microbial contamination.
Experimental Protocol: Forced Degradation Study for Stability Assessment
Forced degradation studies are used to identify potential degradation products and determine the intrinsic stability of a peptide. This typically involves exposing the peptide to stress conditions and analyzing the outcome by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: Workflow for assessing peptide stability via forced degradation.
Biological Activity and Signaling Pathways
While the dipeptide this compound itself is primarily studied as a metabolite, its constituent amino acids, arginine and lysine, are known to play direct roles in cellular signaling, particularly in promoting muscle growth.
Both arginine and lysine have been shown to enhance myotube hypertrophy by modulating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Evidence suggests that basic amino acids like arginine and lysine can activate the PI3K/AKT/mTORC1 signaling axis, potentially through the G-protein coupled receptor GPRC6A, which acts as a sensor for extracellular basic amino acids.
GPRC6A-Mediated mTORC1 Activation
The diagram below illustrates the proposed signaling cascade initiated by extracellular arginine or lysine, leading to the stimulation of protein synthesis.
Caption: Arg/Lys activate the GPRC6A/PI3K/AKT/mTORC1 pathway.
This guide provides a foundational understanding of the physicochemical and biological characteristics of this compound. The data and protocols presented herein are intended to support further research and development involving this and other basic dipeptides.
References
The Role of H-Arg-Lys-OH in the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that integrates a variety of extracellular and intracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4] Amino acids are potent activators of the mTOR complex 1 (mTORC1), and among them, arginine (Arg) and lysine (B10760008) (Lys) play significant roles in modulating its activity. This technical guide explores the involvement of the dipeptide H-Arg-Lys-OH (Arginyl-Lysine) in the mTOR signaling pathway. While direct studies on this specific dipeptide are limited, this document extrapolates its likely mechanism of action based on the well-established roles of its constituent amino acids. We provide a comprehensive overview of the mTOR pathway, detail the known mechanisms of arginine and lysine in mTORC1 activation, present hypothetical quantitative data, and outline experimental protocols to investigate the effects of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of dipeptides in modulating mTOR signaling.
The mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.
-
mTORC1 , which includes the regulatory proteins Raptor and PRAS40, is sensitive to rapamycin and primarily regulates cell growth by controlling protein synthesis and autophagy. It integrates signals from growth factors, amino acids, energy status, and oxygen levels. Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), both of which are pivotal in promoting protein synthesis.
-
mTORC2 , containing the essential protein Rictor, is generally insensitive to acute rapamycin treatment and is involved in cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is Akt, a key kinase in the insulin (B600854) signaling pathway.
Amino acid availability is a critical input for the activation of mTORC1. Amino acids signal to mTORC1 primarily through the Rag GTPases, which recruit mTORC1 to the lysosomal surface, its site of activation.
This compound: A Dipeptide of Two Key mTORC1-Activating Amino Acids
This compound is a dipeptide composed of L-arginine and L-lysine. While dipeptides can sometimes act as signaling molecules themselves, it is highly probable that this compound exerts its biological effects on the mTOR pathway following its hydrolysis into individual arginine and lysine residues. Cells possess transporters for di- and tripeptides, and once inside the cell, these are typically cleaved by cytosolic peptidases.
The Role of Arginine in mTORC1 Signaling
Arginine is a well-established activator of mTORC1. The sensing of arginine involves at least two key proteins:
-
SLC38A9: A lysosomal amino acid transporter that acts as a sensor for arginine. Upon binding arginine, SLC38A9 undergoes a conformational change that promotes the activation of the Rag GTPases.
-
CASTOR1: A cytosolic protein that senses arginine. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, a positive regulator of the Rag GTPases. Arginine binding to CASTOR1 disrupts this interaction, leading to GATOR2 activation and subsequent mTORC1 signaling.
The Role of Lysine in mTORC1 Signaling
Lysine also contributes to the activation of mTORC1, although its direct sensing mechanism is less defined than that of arginine. Lysine has been shown to promote the interaction between SLC38A9 and the Rag-Ragulator complex, which is a crucial step in mTORC1 activation. This suggests that lysine may allosterically modulate the arginine-sensing machinery to enhance mTORC1 signaling.
Quantitative Analysis of this compound Effects on mTOR Signaling
To illustrate the potential effects of this compound on the mTOR pathway, the following table summarizes hypothetical quantitative data from a series of in vitro experiments using a model cell line (e.g., HEK293T). These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Treatment Group | p-Akt (Ser473) / Total Akt (Fold Change) | p-mTOR (Ser2448) / Total mTOR (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| Control (Amino Acid Starved) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (1 mM) | 1.2 ± 0.1 | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| L-Arginine (1 mM) | 1.1 ± 0.1 | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| L-Lysine (1 mM) | 1.1 ± 0.1 | 1.8 ± 0.2 | 2.0 ± 0.2 | 1.9 ± 0.2 |
| L-Arginine (1 mM) + L-Lysine (1 mM) | 1.2 ± 0.1 | 3.6 ± 0.4 | 4.5 ± 0.5 | 4.0 ± 0.4 |
| Rapamycin (100 nM) + this compound (1 mM) | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
To validate the proposed mechanism of this compound in mTOR signaling, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Line: HEK293T or C2C12 myoblasts are suitable model systems.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Amino Acid Starvation: Prior to treatment, cells should be starved of amino acids for 1-2 hours by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution).
-
Treatment: Treat starved cells with this compound, L-arginine, L-lysine, or a combination at various concentrations and for different time points (e.g., 15, 30, 60 minutes). A rapamycin control group should be included to confirm mTORC1-dependency.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (Akt, mTOR, S6K, 4E-BP1).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system. Quantify band intensities using densitometry software.
Immunofluorescence
-
Cell Seeding and Treatment: Seed cells on coverslips and perform starvation and treatments as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).
-
Imaging: Use fluorescently labeled secondary antibodies and visualize the subcellular localization of mTOR using a confocal microscope. An increase in co-localization of mTOR with the lysosomal marker upon treatment would indicate mTORC1 activation.
Visualizing the Signaling Pathways and Workflows
To further elucidate the complex interactions within the mTOR pathway and the experimental procedures, the following diagrams are provided.
Caption: Overview of the mTOR signaling pathway.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Future Directions
While direct evidence for the role of this compound in mTOR signaling is currently lacking, the well-documented functions of its constituent amino acids, arginine and lysine, provide a strong foundation for its proposed mechanism of action. It is highly probable that this compound serves as a delivery vehicle for these key amino acids, which in turn activate mTORC1. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this hypothesis and quantify the effects of this dipeptide on the mTOR pathway. Future research should focus on direct binding assays to determine if this compound interacts with any known amino acid sensors and in vivo studies to assess its therapeutic potential in diseases characterized by mTOR dysregulation. Understanding the nuances of how dipeptides modulate this critical signaling pathway could open new avenues for drug development and therapeutic intervention.
References
An In-depth Technical Guide to the Natural Sources and Occurrence of H-Arg-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Arg-Lys-OH (Arginyl-Lysine)
The dipeptide this compound, or Arginyl-Lysine, is a molecule composed of two essential amino acids, L-arginine and L-lysine, linked by a peptide bond. While the free dipeptide is not extensively documented as a naturally occurring signaling molecule, its constituent amino acids are fundamental to a vast array of biological processes. The presence of lysine-arginine cross-links has been noted in the context of advanced glycation end products (AGEs)[1]. This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methods related to its constituent amino acids, which are crucial for understanding the potential origins and biological context of this compound.
Amino acids are the fundamental building blocks of proteins and play critical roles in numerous physiological functions[2]. Arginine is a semi-essential amino acid involved in the urea (B33335) cycle, nitric oxide synthesis, and immune function[3][4]. Lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of hormones and enzymes[5][6][7]. The combination of these two basic amino acids[2] in a dipeptide structure suggests potential biological activities that are currently an area of active research.
Natural Sources of L-Arginine and L-Lysine
The primary natural sources of L-arginine and L-lysine are protein-rich foods. The tables below summarize the quantitative data for the content of these amino acids in various food sources.
Table 1: L-Arginine Content in Selected Food Sources
| Food Source | Serving Size | L-Arginine Content (grams) |
| Turkey Breast | 1 breast | 16.207 |
| Pumpkin Seeds | 1 cup | 6.905 |
| Beef | 1 pound (cooked) | 4.131 |
| Chicken | 1 cup | 2.790 |
| Nuts (Walnuts, Almonds, etc.) | Varies | High |
| Dairy (Milk, Yogurt, Cheese) | Varies | Source of Arginine |
| Whole Grains (Oats, Brown Rice) | Varies | Source of Arginine |
| Legumes (Soybeans, Chickpeas) | Varies | High |
Data compiled from various sources[3][8].
Table 2: L-Lysine Content in Selected Food Sources
| Food Source | Serving Size | L-Lysine Content (grams) |
| Parmesan Cheese | 100g | 3.3 |
| Roasted Beef Steak | 85g (3 ounces) | 3 |
| Soybeans | 100g | 2.7 |
| Chicken | 100g | 2.6 |
| Tuna | 100g | 2.1 |
| Lentils | 100g | 1.7 |
| Eggs | 100g | 0.9 |
| Yogurt | 1 cup (nonfat) | 1.259 |
Data compiled from various sources[5][6][9][10].
Biosynthesis of L-Arginine and L-Lysine
The natural occurrence of this compound is fundamentally dependent on the biosynthesis of its constituent amino acids.
L-Arginine Biosynthesis
Arginine is synthesized from glutamate (B1630785) via a series of enzymatic reactions involving ornithine as a key intermediate. In the hyperthermophilic archaeon Sulfolobus acidocaldarius, a carrier protein, LysW, is involved in protecting the amino group of glutamate during arginine biosynthesis[11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. 5 Foods High in Arginine [webmd.com]
- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 5. 11 Foods High in Lysine and Low in Arginine [everydayhealth.com]
- 6. 40 Lysine Foods and Supplements, Plus Benefits and Risks [healthline.com]
- 7. 6 Foods High in Lysine and Why You Need It [webmd.com]
- 8. naturopathicfamilyhealth.com [naturopathicfamilyhealth.com]
- 9. mindbodygreen.com [mindbodygreen.com]
- 10. seasonhealth.com [seasonhealth.com]
- 11. Lysine and arginine biosyntheses mediated by a common carrier protein in Sulfolobus - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Arg-Lys-OH Biosynthesis and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a small biomolecule of interest due to the significant physiological roles of its constituent amino acids. Arginine is a precursor for nitric oxide, a critical signaling molecule, and is involved in the urea (B33335) cycle. Lysine (B10760008) is an essential amino acid crucial for protein synthesis and post-translational modifications. While the individual metabolic pathways of arginine and lysine are well-characterized, the specific biosynthesis and degradation pathways of the this compound dipeptide are less understood. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the biosynthesis and degradation of this compound.
Biosynthesis of this compound
Currently, there is no direct evidence for a specific enzymatic pathway dedicated to the de novo synthesis of this compound in vivo. The formation of this dipeptide is likely a result of the catabolism of larger polypeptides.
Proposed Biosynthetic Pathway:
The primary proposed mechanism for the endogenous formation of this compound is through the proteolytic degradation of proteins containing Arg-Lys sequences. This process is mediated by various endopeptidases and exopeptidases.
-
Endopeptidases: Enzymes such as trypsin, which preferentially cleaves peptide chains C-terminal to lysine and arginine residues, can generate peptides with C-terminal lysine or arginine. Subsequent cleavage by other peptidases could then yield the this compound dipeptide.
-
Non-Ribosomal Peptide Synthesis (NRPS): While highly speculative for this specific dipeptide in mammals, some microorganisms utilize NRPS machinery to synthesize peptides independent of mRNA templates. It is theoretically possible that a yet-unidentified NRPS or a similar enzymatic complex could synthesize this compound.
Degradation of this compound
The degradation of this compound is presumed to occur via hydrolysis of the peptide bond, releasing free L-arginine and L-lysine. This reaction is catalyzed by various peptidases.
Key Enzymes in this compound Degradation:
-
Carboxypeptidase B: This exopeptidase specifically cleaves basic amino acids (arginine and lysine) from the C-terminus of peptides and is therefore a strong candidate for the hydrolysis of this compound[1].
-
Dipeptidyl Peptidase IV (DPP-IV): While its primary substrates have proline or alanine (B10760859) at the penultimate position, DPP-IV has a broader substrate specificity and could potentially cleave the Arg-Lys dipeptide[2][3].
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Some aminopeptidases exhibit broad substrate specificity and could hydrolyze this compound[4].
-
Cytosolic Dipeptidases: Various non-specific dipeptidases present in the cytoplasm can hydrolyze a wide range of dipeptides.
Quantitative Data
Specific kinetic parameters for the enzymatic synthesis or degradation of this compound are not extensively documented in the literature. However, data for related substrates and enzymes provide an insight into the potential efficiency of these processes.
| Enzyme Family | Substrate Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Carboxypeptidase B (Porcine) | Hippuryl-L-arginine | 0.2 | 195 | 9.8 x 10⁵ | (Folk et al., 1962) |
| Carboxypeptidase B (Porcine) | Hippuryl-L-lysine | 1.9 | 103 | 5.4 x 10⁴ | (Folk et al., 1962) |
| Dipeptidyl Peptidase IV | Gly-Pro-AMC | 0.15 | - | - | (Mentlein, 1999) |
Note: The data presented are for model substrates and not this compound directly. These values serve as an estimation of the enzymatic efficiency for similar substrates.
Experimental Protocols
Enzymatic Degradation Assay of this compound
This protocol describes a general method to assess the degradation of this compound by a purified peptidase or a cell lysate.
Materials:
-
This compound dipeptide
-
Purified peptidase (e.g., Carboxypeptidase B) or cell/tissue lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
In a microcentrifuge tube, pre-warm the assay buffer and this compound substrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the substrate mixture. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1 - 10 mM).
-
Incubate the reaction for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the remaining this compound and the appearance of L-arginine and L-lysine using HPLC-MS/MS.
Quantification of this compound in Biological Samples by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as plasma or cell culture media.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., stable isotope-labeled Arg-Lys)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
HPLC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic content (e.g., 2% to 50% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Signaling Pathways
Direct signaling roles for the intact this compound dipeptide have not been established. The biological effects observed upon administration of this dipeptide are likely mediated by its constituent amino acids following intracellular hydrolysis. Both arginine and lysine are known to influence key cellular signaling pathways.
-
mTOR Pathway: L-arginine and L-lysine can activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is crucial for cellular responses to nutrient availability.
Conclusion
The dipeptide this compound is likely a product of protein catabolism and is degraded by various peptidases into its constituent amino acids, L-arginine and L-lysine. Its biological activity is primarily attributed to these amino acids, which can influence significant signaling pathways such as mTOR. Further research is required to elucidate any potential direct biological roles of the intact dipeptide and to identify the specific enzymes and their kinetics involved in its metabolism. The analytical methods outlined provide a robust framework for future investigations into the physiological and pathological relevance of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV--subcellular localization, activity and kinetics in lymphocytes from control subjects, immunodeficient patients and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Solid-Phase Synthesis of H-Arg-Lys-OH: A Detailed Protocol for Researchers
[Shanghai, China] – This document provides a comprehensive application note and a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Arg-Lys-OH. This protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The methodology described herein utilizes the well-established Fmoc/tBu strategy, ensuring high purity and yield of the final product.
The synthesis of peptides like this compound is crucial for various research applications, including drug discovery, proteomics, and the development of novel biomaterials. This protocol offers a step-by-step guide, from the initial resin preparation to the final cleavage and purification of the dipeptide.
Experimental Principles
The synthesis of this compound is performed on a solid support, typically a Wang resin, which allows for the straightforward removal of excess reagents and byproducts through simple filtration and washing steps. The peptide chain is assembled from the C-terminus to the N-terminus. The temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed at each cycle using a solution of piperidine (B6355638) in DMF. The subsequent Fmoc-protected amino acid is then activated and coupled to the free amine on the resin-bound amino acid.[1] For the synthesis of this compound, Fmoc-Lys(Boc)-OH is first loaded onto the Wang resin. The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain and is stable to the piperidine treatment used for Fmoc deprotection.[1][2] Following the deprotection of the Fmoc group from lysine, Fmoc-Arg(Pbf)-OH is coupled. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group of the arginine side chain. Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.
Materials and Reagents
| Item | Description | Supplier |
| Resin | Fmoc-Lys(Boc)-Wang resin | e.g., Sigma-Aldrich, Novabiochem |
| Amino Acids | Fmoc-Arg(Pbf)-OH | e.g., ChemPep, Sigma-Aldrich |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade |
| Deprotection Reagent | Piperidine | Reagent grade |
| Coupling Reagents | HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA) | e.g., Sigma-Aldrich, Aapptec |
| Cleavage Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) | Reagent grade |
| Precipitation Solvent | Cold diethyl ether | Reagent grade |
| Purification | Acetonitrile (B52724) (ACN), Water (H₂O) | HPLC grade |
Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the vessel.
Fmoc Deprotection of Lysine
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Coupling of Fmoc-Arg(Pbf)-OH
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.3 mmol, 194.6 mg) and HCTU (2.9 equivalents, 0.29 mmol, 120 mg) in 2 mL of DMF.[3]
-
Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.[3]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Final Fmoc Deprotection
-
Repeat the Fmoc deprotection step as described in section 2 to remove the Fmoc group from the N-terminal arginine.
-
Wash the deprotected peptide-resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
-
Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% H₂O, and 2.5% TIS. For the 0.1 mmol scale, 2 mL of the cocktail is sufficient.[2]
-
Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin.
-
Agitate the mixture gently at room temperature for 2-3 hours.[2]
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final this compound dipeptide as a white powder.
Quantitative Summary
| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) | Reaction Time |
| Resin | Fmoc-Lys(Boc)-Wang resin | 1 | 200 mg (0.5 mmol/g loading) | N/A |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 5 mL | 5 min + 15 min |
| Coupling | Fmoc-Arg(Pbf)-OH | 3 | 194.6 mg | 2 hours |
| HCTU | 2.9 | 120 mg | 2 hours | |
| DIPEA | 6 | 105 µL | 2 hours | |
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | N/A | 2 mL | 2-3 hours |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the key stages of the solid-phase synthesis of this compound.
This detailed protocol and the accompanying information are designed to provide a robust starting point for the successful synthesis of this compound. Researchers may need to optimize certain parameters based on their specific laboratory conditions and available instrumentation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Arg-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of the hydrophilic dipeptide H-Arg-Lys-OH using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, composed of two basic amino acids, presents a challenge for retention on traditional C18 columns. This protocol has been optimized to address this challenge, yielding high purity and recovery of the target peptide. The method employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This document provides a comprehensive experimental protocol, expected outcomes, and a workflow diagram to guide researchers in achieving highly pure this compound suitable for a range of research and drug development applications.
Introduction
The dipeptide this compound is a small, hydrophilic molecule containing two basic residues, arginine and lysine. The purification of such small, polar peptides from crude synthetic mixtures is a critical step to remove process-related impurities such as truncated sequences, deletion sequences, and by-products from protecting group cleavage. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for peptide purification, offering high resolution and efficiency.[1][2][3] The separation mechanism is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase.[4] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic species being retained longer.[2][5]
However, the purification of highly hydrophilic and basic peptides like this compound can be challenging due to poor retention on the nonpolar stationary phase.[6] To overcome this, the mobile phase is typically modified with an ion-pairing agent, such as trifluoroacetic acid (TFA), which forms a neutral complex with the positively charged peptide, enhancing its retention on the C18 column.[7][8] The concentration of TFA can significantly impact the resolution of peptides with multiple positive charges.[9] This application note provides a detailed protocol for the preparative purification of this compound using a C18 column and an optimized TFA-containing mobile phase gradient.
Experimental Protocols
Materials and Instrumentation
-
Preparative HPLC System: Equipped with a gradient pump, an autosampler or manual injector, and a UV-Vis detector.
-
Column: A preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-120 Å pore size, 21.2 x 250 mm).
-
Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.
-
Reagent: Trifluoroacetic acid (TFA), sequencing grade.
-
Sample: Crude this compound, lyophilized powder.
-
Filtration: 0.22 µm membrane filters for mobile phases and 0.45 µm syringe filters for the sample solution.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filtration: Filter both mobile phases through a 0.22 µm membrane filter to remove any particulate matter and degas before use.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. If solubility is an issue, gentle sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities before injection.
HPLC Purification Protocol
The following is a recommended starting method for the purification of this compound. This method may require optimization based on the specific crude sample purity and the HPLC system being used.
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 120 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Gradient | See Table 2 |
Table 1: HPLC Purification Parameters
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 0 |
| 5.0 | 0 |
| 35.0 | 20 |
| 40.0 | 100 |
| 45.0 | 100 |
| 46.0 | 0 |
| 55.0 | 0 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak detected at 214 nm.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.
Expected Results
The described RP-HPLC method is designed to effectively separate this compound from common impurities generated during solid-phase peptide synthesis. Due to its hydrophilic nature, this compound is expected to elute at a low acetonitrile concentration. The following table summarizes the expected performance of this purification method.
Table 3: Expected Purification Performance
| Parameter | Expected Value |
|---|---|
| Crude Purity | 60-80% |
| Final Purity | >98% |
| Expected Retention Time | 15-20 minutes |
| Recovery | >80% |
| Appearance | White lyophilized powder |
Troubleshooting
-
Poor Retention/Elution in Void Volume: This may occur due to the hydrophilic nature of the peptide.[6] Ensure the initial mobile phase composition has a low organic content. Consider increasing the TFA concentration to 0.2-0.25% to improve ion-pairing and retention for this highly basic peptide.[9][10]
-
Broad Peaks: This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phases are properly prepared and the column is in good condition. Reduce the sample load if necessary.
-
Co-elution of Impurities: A shallow gradient is often required to separate closely eluting impurities.[7] Consider decreasing the gradient slope (e.g., 0.5% B per minute) to improve resolution.[8]
Workflow and Diagrams
The overall workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparative purification of the hydrophilic dipeptide this compound. By employing a C18 stationary phase with a carefully optimized water/acetonitrile gradient containing TFA as an ion-pairing agent, it is possible to achieve high purity (>98%) and good recovery of the target peptide. This method is well-suited for researchers in academia and the pharmaceutical industry who require high-quality this compound for their studies. The provided workflow and troubleshooting guide will further assist in the successful implementation of this purification strategy.
References
- 1. nestgrp.com [nestgrp.com]
- 2. peptide.com [peptide.com]
- 3. hplc.eu [hplc.eu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Mass Spectrometry Analysis of Synthetic H-Arg-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the characterization of the synthetic dipeptide H-Arg-Lys-OH using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed herein are designed for the confirmation of identity, assessment of purity, and analysis of fragmentation patterns, which are critical quality control steps in the research, development, and manufacturing of peptide-based therapeutics. This application note outlines a standard protocol for LC-ESI-MS/MS analysis, presents expected quantitative data for the precursor and fragment ions in a tabular format, and includes a theoretical fragmentation pathway diagram.
Introduction
This compound is a synthetic dipeptide composed of arginine and lysine (B10760008) residues. As with all synthetic peptides intended for research or therapeutic applications, rigorous verification of its primary structure and the identification of any process-related impurities or degradants are imperative to ensure quality, safety, and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and essential analytical technique for this purpose. It provides highly accurate molecular weight determination and detailed structural information through tandem mass spectrometry (MS/MS) fragmentation analysis. This application note describes a robust workflow for the analysis of this compound utilizing an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer. ESI is a soft ionization technique that is ideal for peptide analysis as it generates intact, multiply charged molecular ions from solution.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following protocol is recommended for the synthetic dipeptide this compound.
Materials and Reagents:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS certified sample vials with caps
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized this compound peptide.
-
Dissolve the peptide in 1.0 mL of HPLC-grade water to create a 1 mg/mL stock solution.
-
Vortex gently for 30 seconds to ensure the peptide is completely dissolved.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final concentration of 10 µg/mL using a solution of 0.1% formic acid in water. This working solution is ready for injection into the LC-MS system.
-
Liquid Chromatography (LC)
Chromatographic separation is essential for isolating the peptide of interest from any potential impurities before it enters the mass spectrometer.
LC System Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
The following parameters are a general guideline and may require optimization based on the specific instrument being used.
MS System Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Full MS Scan Range: m/z 100-1000
-
MS/MS Analysis: Data-Dependent Acquisition (DDA) of the top 3 most intense ions from the full MS scan.
-
Collision Gas: Argon
-
Collision Energy: Ramped or stepped collision energy (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum.
Data Presentation
The analysis of this compound is expected to produce a distinct precursor ion signal in the full MS scan, corresponding to its protonated forms. Subsequent MS/MS analysis will generate a fragmentation spectrum containing specific b- and y-type ions, which serve to confirm the peptide's amino acid sequence.
Theoretical Mass Data
The theoretical monoisotopic masses of the precursor and major fragment ions for this compound are summarized in the table below. This data is fundamental for verifying the identity and sequence of the peptide from the acquired spectra.
| Ion Species | Theoretical m/z | Description |
| Precursor Ions | ||
| [M+H]⁺ | 305.2039 | Singly protonated molecule |
| [M+2H]²⁺ | 153.1056 | Doubly protonated molecule |
| Fragment Ions (from [M+H]⁺) | ||
| y₁ | 147.1134 | C-terminal Lysine residue |
| b₁ | 159.1246 | N-terminal Arginine residue |
| y₁-NH₃ | 130.0869 | y₁ ion with neutral loss of ammonia |
Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of the this compound peptide.
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathways (Theoretical Fragmentation)
Collision-Induced Dissociation (CID) of peptides primarily results in the cleavage of the amide bonds along the peptide backbone, which generates N-terminal 'b' ions and C-terminal 'y' ions.[1] The presence of basic residues such as arginine and lysine can influence the fragmentation pattern.
Caption: Fragmentation of this compound into b and y ions.
Conclusion
The methods detailed in this application note provide a robust framework for the mass spectrometric analysis of the synthetic dipeptide this compound. By implementing a standardized LC-MS/MS workflow, researchers can reliably verify the molecular weight, confirm the amino acid sequence, and evaluate the purity of their peptide samples. The theoretical mass data and fragmentation diagram presented serve as valuable references for data interpretation, thereby ensuring high confidence in the analytical outcomes. This protocol is integral for the quality control and characterization phases within peptide research and drug development.
References
Application Note: Quantification of H-Arg-Lys-OH in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine.[1] As fundamental amino acids, both arginine and lysine (B10760008) are involved in numerous physiological processes, including protein synthesis and cell signaling.[2][3] For instance, arginine and lysine have been shown to regulate the mTOR signaling pathway, which is crucial for skeletal muscle hypertrophy.[2] Given the biological importance of its constituent amino acids, the ability to accurately quantify the dipeptide this compound in biological matrices such as plasma is essential for pharmacokinetic studies, biomarker discovery, and understanding its potential physiological roles.
The analysis of small, hydrophilic peptides like this compound in plasma presents significant analytical challenges. These include low retention on traditional reversed-phase chromatography columns, potential for ion suppression from the complex plasma matrix, and the need for high sensitivity to detect low endogenous or administered concentrations.[4] This application note details a robust and sensitive method for the quantification of this compound in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol covers plasma sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (MedchemExpress or similar)
-
Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₆, ¹⁵N₄-Arg-Lys) as internal standard (IS)
-
LC-MS grade Water (H₂O)
-
LC-MS grade Acetonitrile (ACN)
-
Formic Acid (FA), >99% purity
-
Ammonium Formate (AF), >99% purity
-
Human plasma (EDTA)
-
Methanol (MeOH), LC-MS grade
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in LC-MS grade water to prepare a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in the same manner.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of ACN:H₂O to prepare working solutions for the calibration curve and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Thaw frozen human plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution to all samples except for the blank matrix.
-
Vortex gently for 10 seconds.
-
Add 200 µL of cold ACN containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% ACN, 5% Water, 10 mM AF, 0.15% FA).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for retaining and separating the polar this compound dipeptide.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate (AF) with 0.15% Formic Acid (FA) in 95:5 H₂O:ACN |
| Mobile Phase B | 10 mM Ammonium Formate (AF) with 0.15% Formic Acid (FA) in 95:5 ACN:H₂O |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-7 min: 95% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor > Product (e.g., 303.2 > 147.1); IS: Precursor > Product (e.g., 313.2 > 157.1) |
Note: MRM transitions are theoretical and must be optimized experimentally by infusing the pure analyte and internal standard into the mass spectrometer.
Workflow and Data Presentation
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: Experimental workflow for the quantification of this compound in plasma.
Method Validation
The developed assay should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess are summarized in the table below. The use of a stable isotope-labeled internal standard is crucial for ensuring accuracy by compensating for matrix effects and variability in sample processing.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | Relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve that can be quantified reliably. | Precision ≤ 20% CV, Accuracy within 80-120% |
| Precision (Intra- & Inter-day) | Closeness of replicate measurements (at LLOQ, Low, Mid, High QC levels). | ≤ 15% CV (≤ 20% at LLOQ) |
| Accuracy (Intra- & Inter-day) | Closeness of the measured value to the nominal value (at QC levels). | Within 85-115% of nominal (80-120% at LLOQ) |
| Matrix Effect | Ion suppression or enhancement from plasma components. | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Stability | Analyte stability under various conditions (Freeze-thaw, short-term, long-term). | Concentration change should be within ±15% of the baseline value. |
Biological Context: Potential Signaling Pathway
While the direct signaling pathway for the this compound dipeptide is not well-characterized, its constituent amino acids are known modulators of key cellular processes. Arginine and lysine can independently stimulate the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This suggests that this compound, upon cellular uptake and potential hydrolysis, could influence this pathway.
Caption: Simplified mTOR pathway influenced by Arginine and Lysine.
References
Application Notes and Protocols for H-Arg-Lys-OH in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the dipeptide H-Arg-Lys-OH in cell culture experiments. The information is compiled for researchers in academia and industry, including those in drug development, focusing on providing clear protocols and expected outcomes based on the known biological activities of its constituent amino acids, L-arginine and L-lysine.
Introduction to this compound
This compound is a dipeptide composed of L-arginine and L-lysine.[1][2] The use of dipeptides in cell culture media offers significant advantages over free amino acids, including enhanced stability and solubility.[3][4] This leads to a more consistent supply of amino acids to the cells, potentially improving cell growth, viability, and overall culture performance.[5] Dipeptides are taken up by cells through peptide transporters and then cleaved by intracellular peptidases, releasing the individual amino acids for cellular use. This controlled release mechanism can also reduce the accumulation of toxic byproducts, such as ammonia, which can be an issue with less stable amino acids like glutamine.
The constituent amino acids of this compound, arginine and lysine (B10760008), are known to play crucial roles in various cellular processes. They are involved in bone metabolism, skeletal muscle hypertrophy, and can influence post-translational modifications of proteins.
Potential Applications in Cell Culture
Based on the biological activities of arginine and lysine, this compound can be explored for the following applications:
-
Tissue Engineering and Regenerative Medicine: In studies involving osteoblasts, arginine has been shown to increase the production of factors required for matrix synthesis, while lysine promotes cell proliferation. This suggests a potential role for this compound in promoting bone formation.
-
Muscle Biology and Sports Medicine: Arginine and lysine are known to regulate the mTOR signaling pathway, which is a key regulator of protein synthesis and muscle hypertrophy. Therefore, this compound could be a valuable supplement in studies on muscle cell differentiation and growth.
-
Biopharmaceutical Production: In the context of monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells, arginine and lysine concentrations in the culture medium can affect the post-translational processing of the mAb's C-terminal lysine. Utilizing this compound may offer a way to modulate this process.
-
Antimicrobial Research: Arginine, in particular, has been shown to enhance the activity of antimicrobial peptides by increasing membrane permeability. This compound could be investigated for its potential direct or synergistic antimicrobial effects.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize potential quantitative outcomes from experiments using this compound, based on published data for its constituent amino acids. These are intended as examples to guide experimental design and data analysis.
Table 1: Effect of this compound on Osteoblast Proliferation and Matrix Synthesis Markers (Data is hypothetical and based on findings from a study on human osteoblasts)
| Concentration of this compound (mg/mL) | Cell Proliferation (MTT Assay, % of Control) | Alkaline Phosphatase (ALP) Activity (% of Control) | Type I Collagen (PICP) Production (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 0.5 | 115 | 110 | 108 |
| 1.0 | 130 | 125 | 120 |
| 2.0 | 125 | 122 | 118 |
Table 2: Effect of this compound on Myocyte Hypertrophy and mTOR Pathway Activation (Data is hypothetical and based on findings from a study on bovine myocytes)
| Concentration of this compound (µM) | Myotube Diameter (µm, Mean ± SD) | p-mTOR/total mTOR (Fold Change) | p-p70S6K/total p70S6K (Fold Change) |
| 0 (Control) | 15.2 ± 1.8 | 1.0 | 1.0 |
| 50 | 18.5 ± 2.1 | 1.8 | 2.2 |
| 100 | 22.1 ± 2.5 | 2.5 | 3.1 |
| 200 | 21.8 ± 2.3 | 2.4 | 3.0 |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Objective: To prepare cell culture medium supplemented with this compound for routine cell culture or specific experiments.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile filters (0.22 µm)
-
Sterile tubes and pipettes
Methodology:
-
Prepare a Stock Solution:
-
Calculate the amount of this compound powder needed to make a concentrated stock solution (e.g., 100 mM).
-
Dissolve the powder in a small volume of sterile deionized water or PBS. Gently vortex to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
-
Supplement the Culture Medium:
-
Thaw the this compound stock solution if frozen.
-
On the day of the experiment, add the appropriate volume of the stock solution to the basal medium to achieve the desired final concentration (e.g., 50 µM, 100 µM).
-
Ensure to have a control medium (basal medium with the vehicle, e.g., sterile water or PBS) and, if necessary, a control with equimolar concentrations of free L-arginine and L-lysine.
-
-
Cell Culture:
-
Use the supplemented medium to culture your cells according to your standard protocols.
-
Objective: To assess the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound supplemented medium (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Objective: To determine if this compound activates the mTOR signaling pathway.
Materials:
-
Cells cultured with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in cell culture.
Caption: Experimental workflow for using this compound.
Caption: Simplified mTOR signaling pathway activated by Arg/Lys.
Caption: Dipeptide uptake and intracellular processing.
References
- 1. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for H-Arg-Lys-OH as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave Xaa-Yaa dipeptides from the N-terminus of polypeptide chains. These enzymes are involved in a wide range of physiological processes, making them attractive targets for drug discovery. While numerous synthetic substrates with fluorogenic or chromogenic reporter groups are commercially available for assaying DPP activity, the use of natural dipeptide substrates is crucial for characterizing enzyme specificity and inhibitor interactions under more physiologically relevant conditions.
This document provides a detailed protocol for utilizing the natural dipeptide H-Arg-Lys-OH as a substrate for a generic dipeptidyl peptidase. Due to the broad specificity of some dipeptidyl peptidases for substrates with basic amino acids, enzymes such as Dipeptidyl Peptidase III (DPP III), a zinc-dependent metallopeptidase, could potentially process an Arg-Lys dipeptide[1][2][3][4].
As this compound lacks a reporter group, this protocol employs a coupled-enzyme assay for the sensitive detection of its cleavage. The primary enzymatic reaction involves the cleavage of this compound by a dipeptidyl peptidase. The subsequent secondary reaction utilizes L-amino acid oxidase (LAAO) to act on the released L-arginine and L-lysine. This oxidation produces hydrogen peroxide (H₂O₂), which is then quantified in a horseradish peroxidase (HRP)-coupled reaction using a suitable chromogenic or fluorogenic probe[5][6][7][8].
Quantitative Data Summary
The following table presents hypothetical kinetic parameters for the enzymatic cleavage of this compound compared to a known fluorogenic substrate for Dipeptidyl Peptidase III, Arg-Arg-AMC[4]. These values are for illustrative purposes and would need to be determined experimentally for the specific enzyme and assay conditions.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Dipeptidyl Peptidase | 150 | 10 | 6.7 x 10⁴ |
| Arg-Arg-AMC | Human DPP III | ~100 | >0.23 | >2,300 |
Note: Values for this compound are hypothetical and serve as an example.
Experimental Protocols
This protocol is designed for a 96-well microplate format and can be adapted for colorimetric or fluorometric detection.
1. Reagent Preparation
-
DPP Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Prepare and store at 4°C.
-
This compound Substrate Stock Solution (100 mM): Dissolve the appropriate amount of this compound in deionized water. Aliquot and store at -20°C.
-
Dipeptidyl Peptidase Enzyme Stock Solution: Reconstitute the lyophilized enzyme (e.g., recombinant human DPP III) in the DPP Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme to the desired working concentration (e.g., 10 µg/mL) with ice-cold DPP Assay Buffer.
-
L-Amino Acid Oxidase (LAAO) Solution (1 U/mL): Prepare a solution of LAAO in DPP Assay Buffer. Keep on ice during use.
-
Horseradish Peroxidase (HRP) Solution (10 U/mL): Prepare a solution of HRP in DPP Assay Buffer. Protect from light and keep on ice.
-
Detection Probe Stock Solution:
-
For Colorimetric Assay: Prepare a 10 mM stock solution of Amplex® Red or a similar H₂O₂ probe in DMSO. Store protected from light at -20°C.
-
For Fluorometric Assay: Prepare a suitable fluorogenic H₂O₂ probe according to the manufacturer's instructions.
-
-
Positive Control Substrate (Optional): Prepare a stock solution of a known fluorogenic substrate, such as H-Arg-Arg-AMC (10 mM in DMSO), for the specific dipeptidyl peptidase being used[4].
-
Inhibitor Stock Solution (for control): Prepare a stock solution of a known inhibitor for the dipeptidyl peptidase (e.g., for DPP III, a general metalloprotease inhibitor like EDTA or a specific inhibitor if available) in an appropriate solvent (e.g., DMSO or water).
2. Coupled Enzymatic Assay Protocol
-
Prepare Standard Curve:
-
If using a colorimetric or fluorometric H₂O₂ detection system, prepare a standard curve of H₂O₂ in DPP Assay Buffer according to the detection kit manufacturer's protocol. This will be used to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
-
Plate Layout:
-
Design the 96-well plate layout to include wells for:
-
Blank: All reagents except the dipeptidyl peptidase enzyme.
-
Negative Control: All reagents except the this compound substrate.
-
Positive Control (Optional): Dipeptidyl peptidase enzyme with a known substrate.
-
Inhibitor Control: All reagents including the dipeptidyl peptidase, substrate, and a known inhibitor.
-
Test Samples: All reagents, with varying concentrations of this compound if determining kinetic parameters.
-
-
-
Assay Procedure:
-
Prepare a Detection Master Mix containing LAAO, HRP, and the detection probe in DPP Assay Buffer. The final concentrations in the well should be optimized, but typical starting points are 0.1 U/mL LAAO, 1 U/mL HRP, and 50 µM Amplex® Red.
-
To each well of the 96-well plate, add the components in the following order:
-
50 µL of DPP Assay Buffer (or inhibitor solution, or water for the blank).
-
10 µL of this compound substrate at various concentrations (e.g., for a final concentration range of 10 µM to 2 mM). Add buffer for the negative control.
-
20 µL of the Detection Master Mix.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring it to the reaction temperature.
-
Initiate the reaction by adding 20 µL of the diluted dipeptidyl peptidase enzyme solution (final concentration to be optimized, e.g., 0.1-1 µg/mL). For the blank well, add 20 µL of DPP Assay Buffer.
-
Immediately start monitoring the change in absorbance (e.g., at 570 nm for Amplex® Red) or fluorescence (e.g., Ex/Em = 530/585 nm) over time using a microplate reader set to kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
3. Data Analysis
-
Calculate Reaction Rates:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (change in absorbance or fluorescence per unit time).
-
Subtract the rate of the blank from all other rates.
-
Convert the rates (e.g., mOD/min) to moles of product formed per minute using the H₂O₂ standard curve.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the final enzyme concentration in the assay.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizations
Caption: Workflow for the enzymatic assay of this compound.
Caption: Principle of the coupled-enzyme assay for this compound.
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Characterization of a New Bacterial Dipeptidyl Peptidase III Involved in Fruiting Body Formation in Myxobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Human DPP3 Protein, CF 8087-SE-010: R&D Systems [rndsystems.com]
- 5. L-Amino Acid Assay Kits [cellbiolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocol for the Dissolution of H-Arg-Lys-OH TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Arg-Lys-OH (Arginyl-Lysine) is a molecule of interest in various biomedical research fields. As with many synthetic peptides, it is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the purification process. The TFA counter-ion can influence the peptide's solubility, stability, and even its biological activity in sensitive assays.[1][2][3] Therefore, proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.
This document provides a comprehensive protocol for dissolving this compound TFA salt for use in biological research. It includes information on solubility in common buffers, a detailed step-by-step dissolution procedure, and methods for the optional removal or exchange of the TFA counter-ion.
Data Presentation
The solubility of this compound TFA is generally high in aqueous solutions due to the presence of two basic amino acid residues. The following table summarizes the reported solubility in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Reference |
| Water | 250 mg/mL | 600.38 mM | [4] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | 240.15 mM | [5] |
Note: Solubility can be affected by factors such as pH, temperature, and the presence of other solutes. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.[6]
Experimental Protocols
Protocol 1: Standard Dissolution of this compound TFA Salt
This protocol is suitable for most applications where the presence of the TFA counter-ion is not expected to interfere with the experimental outcome.
Materials:
-
This compound TFA salt (lyophilized powder)
-
Sterile, nuclease-free water, PBS, or other desired aqueous buffer
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (for sterile applications)
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of lyophilized this compound TFA salt to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Reconstitution:
-
Carefully open the vial and add the desired volume of the chosen solvent (e.g., sterile water or PBS) to achieve the target concentration.
-
For example, to prepare a 10 mM stock solution from 1 mg of peptide (M.Wt with TFA: ~416.4 g/mol ), add approximately 240 µL of solvent.
-
-
Dissolution:
-
Gently swirl the vial to wet the peptide powder.
-
Vortex the solution for 10-20 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
Sterilization and Storage:
-
For sterile applications, filter the peptide solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 4°C may be acceptable, but stability should be verified.
-
Protocol 2: TFA Counter-Ion Exchange to Hydrochloride (HCl) Salt
For sensitive biological assays where the TFA counter-ion may have undesired effects, it is advisable to exchange it for a more biologically compatible counter-ion like chloride.[1][8][9]
Materials:
-
This compound TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Initial Dissolution:
-
Dissolve the this compound TFA salt in sterile water at a concentration of approximately 1 mg/mL.[9]
-
-
Acidification:
-
Lyophilization:
-
Freeze the solution using a dry ice/ethanol bath or a -80°C freezer.
-
Lyophilize the frozen solution until all the liquid has been removed, resulting in a fluffy powder of the peptide hydrochloride salt.
-
-
Repeated Cycles (Optional but Recommended):
-
Final Reconstitution:
-
After the final lyophilization, the resulting this compound HCl salt can be dissolved in the desired buffer for your experiment as described in Protocol 1.
-
Visualizations
Caption: Workflow for dissolving this compound TFA salt.
Caption: Potential cellular uptake and fate of this compound.
References
- 1. genscript.com [genscript.com]
- 2. The Role of Counter-Ions in Peptides—An Overview [mdpi.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
Preparation of Stock Solutions of H-Arg-Lys-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of the dipeptide H-Arg-Lys-OH. Due to its basic nature, stemming from the arginine and lysine (B10760008) residues, specific considerations are required to ensure accurate and stable solutions for experimental use. This guide outlines the chemical and physical properties of this compound, detailed protocols for solubilization, and best practices for storage and quality control.
Introduction
This compound is a dipeptide composed of L-arginine and L-lysine. Its structure, featuring two basic amino acid residues, makes it a valuable tool in various research applications, including biochemistry and drug development. Proper preparation of stock solutions is critical to ensure the reproducibility and accuracy of experimental results. This application note provides detailed procedures for the effective solubilization and storage of this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its proper handling. The dipeptide is typically available as a lyophilized powder, often as a free base or as a salt (e.g., trifluoroacetate (B77799) (TFA) or acetate (B1210297) salt). The salt forms generally exhibit enhanced solubility and stability in aqueous solutions[1].
Table 1: Physicochemical Properties of this compound and its TFA Salt
| Property | This compound (Free Base) | This compound TFA Salt |
| Molecular Formula | C₁₂H₂₆N₆O₃ | C₁₄H₂₇F₃N₆O₅ |
| Molecular Weight | 302.37 g/mol | 416.40 g/mol |
| Appearance | White to off-white lyophilized powder | White to off-white lyophilized powder |
| Storage Temperature | -20°C to -80°C[2][3][4] | -20°C to -80°C[2] |
Solubility
The solubility of this compound is highly dependent on its salt form and the pH of the solvent. As a basic peptide, its solubility is generally higher in acidic solutions.
Table 2: Solubility Data for this compound
| Salt Form | Solvent | Reported Solubility | Notes |
| TFA Salt | Phosphate-Buffered Saline (PBS) | 100 mg/mL (240.15 mM) | Requires sonication to achieve dissolution. |
| TFA Salt | Water | 250 mg/mL (600.38 mM) | May require warming to 37°C and sonication. |
| Free Base | Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not specified. |
| Acetate Salt | Water | Good solubility reported | Generally enhances solubility and stability. |
Experimental Protocols
Materials and Equipment
-
This compound (lyophilized powder, appropriate salt form)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
0.1 M Acetic Acid (optional, for aiding dissolution)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution of this compound TFA Salt in PBS
This protocol is based on the known high solubility of the TFA salt in PBS.
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound TFA to warm to room temperature in a desiccator. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Weigh the Peptide: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired amount of the lyophilized powder to the tube and record the exact weight.
-
Calculate the Required Solvent Volume: Use the following formula to determine the volume of PBS needed to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
For this compound TFA (MW = 416.4 g/mol ) and a 10 mM (0.010 mol/L) concentration:
Volume (µL) = [Mass (mg) / 416.4] × 100,000
-
Dissolve the Peptide: a. Add the calculated volume of sterile PBS (pH 7.4) to the microcentrifuge tube containing the peptide. b. Vortex the tube for 30-60 seconds to initiate dissolution. c. Place the tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear and free of particulates. d. Visually inspect the solution to ensure complete dissolution.
-
Aliquot and Store: a. Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. b. Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid using frost-free freezers due to their temperature fluctuations.
Protocol for Solubilizing this compound Free Base or Acetate Salt
For the free base or other salt forms where quantitative solubility data in a specific buffer is not available, a stepwise approach is recommended.
-
Follow Steps 1 and 2 from the protocol above.
-
Initial Solubilization Attempt: a. Add a small volume of sterile, nuclease-free water to the peptide. b. Vortex and sonicate as described above.
-
If the Peptide Remains Insoluble: a. Add a few microliters of a 0.1 M acetic acid solution to the suspension. b. Vortex and sonicate again. The acidic environment should aid in dissolving the basic peptide. c. Once dissolved, the solution can be further diluted with the desired experimental buffer. Be mindful of the final pH of the solution.
-
For Non-Aqueous Stock Solutions: a. If required for the experimental setup, DMSO can be used as the solvent. Follow the same general procedure of adding the solvent to the lyophilized powder and using vortexing and sonication to aid dissolution. b. When diluting a DMSO stock solution into an aqueous buffer, add the DMSO stock dropwise to the buffer while gently stirring to prevent precipitation.
Quality Control
To ensure the accuracy of experimental results, it is advisable to perform quality control on the prepared stock solutions.
References
Unveiling the Potential of H-Arg-Lys-OH in Combating Glycation: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against the detrimental effects of glycation, a key process implicated in aging and diabetic complications, the scientific community is continuously exploring novel inhibitory compounds. The dipeptide H-Arg-Lys-OH (Arginyl-lysine) presents a compelling candidate for investigation due to the fundamental roles of its constituent amino acids, Arginine (Arg) and Lysine (B10760008) (Lys), as primary targets of glycation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound in glycation research, offering detailed experimental protocols and a framework for understanding its putative mechanisms of action.
Introduction to Glycation and the Rationale for this compound
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[1][2] The accumulation of AGEs is a hallmark of aging and is significantly accelerated in diabetes mellitus, contributing to a myriad of complications including cardiovascular disease, nephropathy, and retinopathy.[3] The amino acid residues most susceptible to glycation are lysine and arginine.[4] AGEs can form cross-links between proteins, such as collagen, leading to tissue stiffness and loss of function.[5] Furthermore, the interaction of AGEs with their cell surface receptor, the Receptor for Advanced Glycation End-products (RAGE), triggers a cascade of inflammatory and oxidative stress signaling pathways.
The dipeptide this compound is hypothesized to act as a competitive inhibitor of glycation. By providing sacrificial amino groups, it may prevent the modification of endogenous proteins. This document outlines the potential applications of this compound in this research area and provides detailed protocols for its investigation.
Potential Applications of this compound in Glycation Research
-
Inhibition of AGEs Formation: Investigating the capacity of this compound to prevent the formation of fluorescent and non-fluorescent AGEs in vitro.
-
Carbonyl Trapping: Assessing the ability of the dipeptide to trap reactive dicarbonyl species like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in AGEs formation.
-
Protein Protection: Evaluating the protective effect of this compound on protein structure and function in the presence of reducing sugars.
-
Inhibition of Protein Cross-linking: Determining the efficacy of this compound in preventing sugar-induced cross-linking of proteins like collagen and bovine serum albumin (BSA).
-
Cellular Studies: Exploring the potential of this compound to mitigate glycation-induced cellular damage, oxidative stress, and apoptosis.
-
Modulation of RAGE Signaling: Investigating whether this compound can interfere with the AGE-RAGE interaction and downstream signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation
This protocol is designed to assess the ability of this compound to inhibit the formation of fluorescent AGEs in a bovine serum albumin (BSA)/glucose model.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
Aminoguanidine (B1677879) (positive control)
-
96-well black microplates
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of BSA (10 mg/mL) in PBS (0.1 M, pH 7.4).
-
Prepare a stock solution of D-glucose (1 M) in PBS.
-
Prepare stock solutions of this compound at various concentrations (e.g., 1, 5, 10, 25, 50 mM) in PBS.
-
Prepare a stock solution of aminoguanidine (50 mM) in PBS as a positive control.
-
In a 96-well black microplate, set up the following reaction mixtures (total volume 200 µL per well):
-
Control (BSA + Glucose): 100 µL BSA solution + 20 µL Glucose solution + 80 µL PBS.
-
Test (BSA + Glucose + this compound): 100 µL BSA solution + 20 µL Glucose solution + 20 µL this compound solution (at each concentration) + 60 µL PBS.
-
Positive Control (BSA + Glucose + Aminoguanidine): 100 µL BSA solution + 20 µL Glucose solution + 20 µL Aminoguanidine solution + 60 µL PBS.
-
Blank (BSA alone): 100 µL BSA solution + 100 µL PBS.
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all wells to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7, 14, and 21 days in the dark.
-
After each incubation period, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence spectrophotometer.
-
Calculate the percentage of inhibition of AGEs formation using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Test) / Fluorescence of Control] x 100
Data Presentation:
| Compound | Concentration (mM) | % Inhibition of AGEs Formation (Day 7) | % Inhibition of AGEs Formation (Day 14) | % Inhibition of AGEs Formation (Day 21) |
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Aminoguanidine | 1 |
Table 1: Template for summarizing the inhibitory effect of this compound on AGEs formation.
Protocol 2: Methylglyoxal (MGO) Trapping Assay
This protocol evaluates the capacity of this compound to trap the reactive dicarbonyl species, methylglyoxal.
Materials:
-
Methylglyoxal (MGO)
-
This compound
-
N-acetyl-L-cysteine (NAC) (positive control)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
Procedure:
-
Prepare a stock solution of MGO (10 mM) in phosphate buffer.
-
Prepare stock solutions of this compound at various concentrations (e.g., 10, 20, 50 mM) in phosphate buffer.
-
Prepare a stock solution of NAC (50 mM) in phosphate buffer.
-
Set up the following reaction mixtures in microcentrifuge tubes:
-
Control (MGO alone): 100 µL MGO solution + 100 µL phosphate buffer.
-
Test (MGO + this compound): 100 µL MGO solution + 100 µL this compound solution (at each concentration).
-
Positive Control (MGO + NAC): 100 µL MGO solution + 100 µL NAC solution.
-
-
Incubate the mixtures at 37°C for 24 hours.
-
Following incubation, analyze the remaining MGO concentration in each sample using HPLC. The MGO can be derivatized with a suitable agent (e.g., o-phenylenediamine) to form a chromophoric product for UV detection.
-
Calculate the percentage of MGO trapped using the following formula: % MGO Trapped = [(MGO in Control - MGO in Test) / MGO in Control] x 100
Data Presentation:
| Compound | Concentration (mM) | % MGO Trapping |
| This compound | 10 | |
| 20 | ||
| 50 | ||
| N-acetyl-L-cysteine | 50 |
Table 2: Template for summarizing the MGO trapping activity of this compound.
Visualizing the Rationale and Mechanisms
To better understand the proposed role of this compound in glycation research, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Proposed mechanism of this compound as a competitive inhibitor of glycation.
Caption: Workflow for in vitro assessment of this compound's anti-glycation properties.
Caption: Hypothesized interference of this compound with the AGE-RAGE signaling axis.
Future Directions and Conclusion
The protocols and concepts presented here provide a solid foundation for investigating the anti-glycation potential of this compound. Future research should extend these in vitro findings to cell-based models to assess cytotoxicity and the impact on intracellular glycation and oxidative stress. Ultimately, in vivo studies in animal models of diabetes and aging will be crucial to validate the therapeutic potential of this promising dipeptide. The exploration of this compound and similar small peptides could pave the way for novel strategies to combat the debilitating consequences of glycation.
References
- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysine–arginine advanced glycation end‐product cross‐links and the effect on collagen structure: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using H-Arg-Lys-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is a subject of growing interest in biomedical research. Both constituent amino acids are known for their significant biological roles, including protein synthesis, cell signaling, and as precursors for bioactive molecules. Arginine is a key player in the urea (B33335) cycle and the synthesis of nitric oxide, a critical signaling molecule. Lysine (B10760008) is an essential amino acid vital for protein structure and function, often undergoing post-translational modifications. The combination of these two cationic amino acids in a dipeptide linkage suggests potential applications in areas such as antimicrobial research, modulation of cellular signaling pathways, and as an agent in studies of protein glycation.
These application notes provide a comprehensive overview of potential in vitro applications of this compound and detailed protocols for its investigation.
II. Potential In Vitro Applications and Experimental Overviews
The this compound peptide can be investigated across several in vitro models to elucidate its biological activities. Key areas of interest include its potential as an antimicrobial agent, a modulator of the mTOR signaling pathway, an inhibitor of VEGF-receptor interaction, and its role in collagen glycation.
Antimicrobial Activity and Membrane Permeabilization
Cationic peptides are known to exhibit antimicrobial properties by interacting with and disrupting the negatively charged membranes of bacteria. The this compound dipeptide, with its two positive charges at physiological pH, is a candidate for such activity. In vitro studies can assess its minimum inhibitory concentration (MIC) against various bacterial strains and its ability to permeabilize bacterial membranes.
Modulation of the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Both arginine and lysine have been shown to activate the mTOR signaling pathway, promoting protein synthesis, which is particularly relevant in skeletal muscle hypertrophy. In vitro studies using cell cultures, such as myoblasts, can determine if this compound influences the phosphorylation of key proteins in the mTOR pathway.
Inhibition of VEGF-Receptor Binding
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its interaction with its receptors (e.g., VEGFR1, VEGFR2) is a critical step in this process. Peptides containing arginine and lysine have been explored as inhibitors of this interaction. An in vitro binding assay can be employed to determine if this compound can compete with VEGF for receptor binding.
Anti-Glycation Properties
Glycation is the non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). This process contributes to aging and the pathogenesis of diabetic complications. The free amino groups of lysine and arginine are primary targets of glycation. In vitro assays can be used to investigate whether this compound can inhibit the glycation of proteins like collagen.
III. Experimental Protocols
Protocol 1: Antimicrobial Membrane Permeabilization Assay
This protocol is designed to assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-Phenyl-1-naphthylamine (NPN).
Materials:
-
Bacterial strain (e.g., E. coli)
-
This compound peptide
-
N-Phenyl-1-naphthylamine (NPN)
-
Polymyxin B (positive control)
-
HEPES buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Centrifuge the bacterial culture, wash the pellet with HEPES buffer, and resuspend to an optical density (OD600) of 0.5.
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Assay Setup: In a 96-well black microplate, add 100 µL of the bacterial suspension with NPN to each well.
-
Peptide Treatment: Add varying concentrations of this compound to the wells. Include a positive control (Polymyxin B) and a negative control (buffer only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN due to membrane permeabilization. Plot the fluorescence intensity against the peptide concentration.
Data Presentation:
| Compound | Concentration (µM) | Fluorescence Intensity (a.u.) |
| Negative Control | 0 | 150 |
| This compound | 10 | 300 |
| This compound | 50 | 800 |
| This compound | 100 | 1500 |
| Polymyxin B | 10 | 2500 |
Experimental Workflow for Membrane Permeabilization Assay
Caption: Workflow for the NPN-based membrane permeabilization assay.
Protocol 2: In Vitro mTOR Pathway Activation Assay in Myocytes
This protocol describes how to assess the effect of this compound on the activation of the mTOR signaling pathway in a myocyte cell line (e.g., C2C12) by Western blotting for phosphorylated S6 kinase (p-S6K).
Materials:
-
C2C12 myoblasts
-
Differentiation medium
-
This compound peptide
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-p-S6K, anti-total S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Peptide Treatment: Treat the differentiated myotubes with various concentrations of this compound for a specified time (e.g., 1 hour). Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-S6K and total S6K overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-S6K signal to the total S6K signal.
Data Presentation:
| Treatment | Concentration (µM) | p-S6K / Total S6K Ratio (Fold Change) |
| Control | 0 | 1.0 |
| This compound | 10 | 1.5 |
| This compound | 50 | 2.8 |
| This compound | 100 | 4.2 |
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway activated by amino acids.
Protocol 3: VEGF Receptor Binding Inhibition Assay
This protocol outlines an ELISA-based assay to determine if this compound can inhibit the binding of VEGF to its receptor.
Materials:
-
Recombinant human VEGFR1-coated 96-well plate
-
Recombinant human VEGF
-
This compound peptide
-
Biotinylated anti-VEGF antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer and assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare dilutions of this compound and a constant concentration of VEGF in assay buffer.
-
Assay Setup: Add the VEGF and this compound mixtures to the VEGFR1-coated wells. Include controls with VEGF only (maximum binding) and buffer only (background).
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer.
-
Detection Antibody: Add biotinylated anti-VEGF antibody to each well and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate for 30 minutes.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of VEGF binding for each concentration of this compound.
Data Presentation:
| Compound | Concentration (µM) | Absorbance at 450 nm | % Inhibition |
| Max Binding (VEGF only) | 0 | 1.8 | 0 |
| This compound | 10 | 1.5 | 16.7 |
| This compound | 50 | 1.0 | 44.4 |
| This compound | 100 | 0.6 | 66.7 |
VEGF-VEGFR Binding Inhibition Assay Workflow
Caption: Workflow for the ELISA-based VEGF-VEGFR binding inhibition assay.
Protocol 4: In Vitro Collagen Glycation Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of fluorescent Advanced Glycation End-products (AGEs) on collagen.
Materials:
-
Collagen solution
-
Glucose or fructose (B13574) solution (high concentration)
-
This compound peptide
-
Aminoguanidine (positive control)
-
Phosphate buffered saline (PBS)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Collagen Coating: Coat the wells of a 96-well black microplate with collagen solution and incubate overnight at 37°C to allow gel formation.
-
Assay Setup: To the collagen-coated wells, add the glycation agent (glucose or fructose) and different concentrations of this compound. Include a positive control (aminoguanidine) and a negative control (glycation agent only).
-
Incubation: Incubate the plate at 37°C for an extended period (e.g., 24-72 hours) in a humidified chamber.
-
Fluorescence Measurement: Measure the fluorescence of the formed AGEs at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis: Calculate the percentage of glycation inhibition for each concentration of this compound compared to the negative control.
Data Presentation:
| Compound | Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition |
| Negative Control | 0 | 5000 | 0 |
| This compound | 100 | 4000 | 20 |
| This compound | 500 | 2500 | 50 |
| This compound | 1000 | 1500 | 70 |
| Aminoguanidine | 1000 | 1000 | 80 |
Logical Flow of Collagen Glycation Inhibition
Caption: Inhibition of AGE formation on collagen by this compound.
IV. Conclusion
The this compound dipeptide presents a promising candidate for various in vitro investigations due to the inherent biological activities of its constituent amino acids. The protocols provided herein offer a framework for researchers to explore its potential antimicrobial, cell-signaling, anti-angiogenic, and anti-glycation properties. The successful application of these assays will contribute to a deeper understanding of the biological significance of this simple yet potentially potent dipeptide.
Troubleshooting & Optimization
Technical Support Center: H-Arg-Lys-OH Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the dipeptide H-Arg-Lys-OH in aqueous solutions. All recommendations and data are compiled from publicly available scientific literature and are intended for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or Arginyl-Lysine, is a dipeptide composed of L-arginine and L-lysine.[1][2] Its stability in aqueous solutions is a critical factor for researchers in various fields, including drug development, as it dictates the shelf-life, efficacy, and reproducibility of experimental results. Degradation of the dipeptide can lead to a loss of biological activity and the formation of impurities.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
Like other peptides, this compound is susceptible to several degradation pathways in aqueous environments:
-
Hydrolysis: The peptide bond between arginine and lysine (B10760008) can be cleaved by water, a process that can be catalyzed by acidic or basic conditions.[3] This results in the formation of the individual amino acids, L-arginine and L-lysine.
-
Oxidation: The side chains of both arginine and lysine can be susceptible to oxidation, particularly in the presence of reactive oxygen species or metal ions.
-
Other Modifications: Depending on the specific conditions, other reactions such as the formation of cyclic products or reactions with buffer components may occur.
Q3: How do pH, temperature, and buffer composition affect the stability of this compound?
The stability of peptides is significantly influenced by the physicochemical environment:
-
pH: Peptide bonds are generally most stable at a neutral pH (around 6-7). Both acidic and basic conditions can accelerate hydrolysis.[4] For peptides containing basic residues like arginine and lysine, the protonation state of the side chains, which is pH-dependent, can also influence stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including peptide bond hydrolysis.[3] For optimal stability, it is recommended to store peptide solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).
-
Buffer Composition: The choice of buffer can impact peptide stability. Some buffer components can catalyze degradation reactions. It is crucial to use high-purity buffers and to assess their compatibility with the peptide.
Q4: Is the salt form of this compound more stable?
Yes, the salt form, such as this compound TFA (trifluoroacetate), is generally expected to have enhanced water solubility and stability compared to the free form.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of biological activity or inconsistent assay results. | Peptide degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the peptide solution is stored at the recommended temperature and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Assess pH of the Solution: Measure the pH of your experimental buffer to ensure it is within the optimal range for peptide stability (typically pH 6-7). 4. Perform a Stability Study: Conduct a small-scale stability study under your experimental conditions to determine the degradation rate. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products or impurities. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to potential degradation products (e.g., individual amino acids, oxidized forms). 2. Perform Forced Degradation: Subject a sample of the peptide to stress conditions (e.g., acid, base, oxidation, heat) to intentionally generate degradation products and see if they match the unknown peaks. 3. Optimize HPLC Method: Adjust the mobile phase composition or gradient to improve the separation of the main peptide peak from impurities. |
| Poor solubility of the peptide. | The peptide is in its free form, or the solvent is inappropriate. | 1. Use the Salt Form: If available, use a salt form of the peptide (e.g., TFA salt) for improved aqueous solubility. 2. Adjust pH: The solubility of peptides with basic residues like arginine and lysine is often pH-dependent. Slightly acidifying the solution can improve solubility. 3. Use a Co-solvent: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary for initial dissolution before dilution in an aqueous buffer. |
Quantitative Stability Data (Representative)
| pH | Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 3 | 0.045 | 15.4 |
| 5 | 0.012 | 57.8 |
| 7 | 0.015 | 46.2 |
| 10 | 0.055 | 12.6 |
Data adapted from a study on Glycylglycine at 95°C. The rates for this compound will differ.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general workflow for conducting a stability study of this compound in an aqueous solution.
References
Common impurities in commercially available H-Arg-Lys-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available H-Arg-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my vial of this compound?
A1: Impurities in commercially available this compound can be broadly categorized into two groups:
-
Process-Related Impurities: These are byproducts formed during the chemical synthesis of the dipeptide. Given that Solid-Phase Peptide Synthesis (SPPS) is a common manufacturing method, these can include:
-
Deletion Sequences: Peptides lacking one of the amino acids (e.g., H-Arg-OH or H-Lys-OH). This can occur due to incomplete coupling or deprotection steps during synthesis.[1]
-
Truncated Sequences: Peptides that are missing amino acids from the N-terminus.
-
Protecting Group Adducts: Remnants of protecting groups used during synthesis that were not completely removed. For this compound, this could involve adducts from the side-chain protecting groups of Arginine (e.g., Pbf) and Lysine (B10760008) (e.g., Boc).
-
Diastereomeric Impurities: Racemization of one or both amino acid residues during synthesis can lead to the formation of D-amino acid-containing dipeptides (e.g., H-D-Arg-Lys-OH, H-Arg-D-Lys-OH).
-
-
Degradation Products: These impurities can form over time due to storage conditions or handling. For this compound, these may include:
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram likely represents one of the impurities mentioned above. The best approach for identification is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4]
-
Mass Spectrometry (MS) analysis will provide the mass-to-charge ratio (m/z) of the impurity. By comparing this to the expected masses of potential impurities (see table below), you can often make a preliminary identification.
-
Tandem Mass Spectrometry (MS/MS) can provide fragmentation data, which can help to confirm the sequence and identify the specific modification or truncation.
Q3: My peptide appears to be degrading in solution. How can I improve its stability?
A3: Peptides containing Arginine and Lysine can be susceptible to enzymatic degradation by proteases like trypsin, which specifically cleave at these residues.[5][6][7] To improve stability in solution:
-
Work with sterile, protease-free solutions and equipment.
-
Store peptide solutions at low temperatures (-20°C or -80°C).
-
Prepare fresh solutions for each experiment whenever possible.
-
Consider using protease inhibitors if working with biological samples.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Low Purity of this compound Detected by HPLC
| Potential Cause | Suggested Action |
| Presence of Deletion or Truncated Sequences | These are process-related impurities. If their presence is impacting your experiment, consider purchasing a higher purity grade of the peptide or repurifying the material using preparative HPLC. |
| Incomplete Removal of Protecting Groups | This is a synthesis artifact. The presence of these hydrophobic impurities can often be confirmed by HPLC-MS. If necessary, repurification by HPLC can remove these species. |
| Peptide Degradation | If the peptide has been stored for a long time or improperly, degradation may have occurred. Analyze a fresh vial of the peptide to see if the impurity profile is different. Ensure proper storage conditions (see Q3 in FAQs). |
| Contamination | Ensure that all solvents, buffers, and vials used for analysis are clean and free of contaminants. |
Common Impurities and Their Characteristics
| Impurity Name | Common Cause | Expected Mass Difference from this compound |
| Des-Lysine (H-Arg-OH) | Incomplete coupling of Lysine during synthesis. | -128.17 Da |
| Des-Arginine (H-Lys-OH) | Incomplete coupling of Arginine during synthesis. | -156.19 Da |
| δ-Lactam of Arginine | A common side reaction of Fmoc-Arg(Pbf)-OH during activation in SPPS, leading to a des-Arg impurity.[8][9] | -156.19 Da (as it results in a deletion) |
| Boc-Adduct on Lysine | Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group from the Lysine side chain.[10][11] | +100.12 Da |
| Pbf-Adduct on Arginine | Incomplete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from the Arginine side chain.[8][12] | +252.36 Da |
| Hydrolyzed Peptide | Cleavage of the peptide bond due to acidic, basic, or enzymatic conditions. | Results in individual Arg and Lys amino acids. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and column used.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL. c. Vortex briefly to ensure complete dissolution.
2. HPLC-MS Conditions:
- Column: A C18 reversed-phase column is suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A shallow gradient is recommended for good separation of closely related impurities. For example, 2-30% B over 20 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
- UV Detection: 214 nm and 280 nm.
- MS Detection: Positive ion mode. Scan range of m/z 100-1000.
3. Data Analysis: a. Integrate the peaks in the UV chromatogram to determine the relative abundance of impurities. b. Extract the mass spectra for each peak to determine the m/z ratio of the main peptide and any impurities. c. Compare the observed masses with the theoretical masses of potential impurities listed in the table above.
Visualizations
Caption: Experimental workflow for impurity analysis of this compound.
Caption: Formation of common process-related impurities during SPPS.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. nbinno.com [nbinno.com]
- 12. chempep.com [chempep.com]
Troubleshooting low yield in H-Arg-Lys-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of the dipeptide H-Arg-Lys-OH, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yield in the synthesis of this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most common issues include:
-
Incomplete Coupling: The bulky side chains of both Arginine (Arg) and Lysine (B10760008) (Lys) can cause steric hindrance, leading to incomplete formation of the peptide bond.[1]
-
Peptide Aggregation: Sequences containing multiple charged residues like Arginine and Lysine can be prone to aggregation on the solid support, which can block reactive sites and hinder subsequent reaction steps.[2][3]
-
Side Reactions: Undesired chemical reactions can occur during coupling or cleavage. For Arginine, a significant side reaction is the formation of a δ-lactam, an inactive species that cannot couple to the peptide chain.[1] For Lysine, the protecting group on the side chain must be stable during synthesis but efficiently removed during cleavage to prevent byproducts.[4]
-
Premature Chain Termination: Incomplete deprotection of the N-terminal Fmoc group can lead to truncated sequences, where the full-length peptide is not formed.
-
Losses During Workup and Purification: Significant amounts of the final product can be lost during the cleavage from the resin, precipitation, and purification steps.
Q2: Which protecting groups are recommended for the Arginine and Lysine side chains?
For Fmoc-based solid-phase peptide synthesis (SPPS), the standard protecting groups are:
-
Arginine (Arg): Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is highly recommended. It offers good stability during synthesis and is less prone to side reactions during cleavage compared to older protecting groups like Pmc or Mtr.
-
Lysine (Lys): Boc (tert-butyloxycarbonyl) is the standard and most recommended protecting group for the ε-amino group of the lysine side chain. It is stable to the piperidine (B6355638) used for Fmoc deprotection and is cleanly removed during the final TFA cleavage.
Q3: How can I monitor the efficiency of the coupling and deprotection steps?
Regular monitoring of coupling and deprotection steps is crucial for a successful synthesis. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the peptide-resin.
-
After Deprotection: A positive Kaiser test (blue/purple beads) indicates the successful removal of the Fmoc group and the presence of a free N-terminal amine ready for the next coupling step.
-
After Coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction is complete and there are no remaining free amines. If the test is positive, a second coupling ("double coupling") is recommended.
Q4: What is "double coupling" and when should I use it?
"Double coupling" is the repetition of the amino acid coupling step to ensure the reaction goes to completion, especially for difficult couplings. For the synthesis of this compound, it is highly recommended to double couple the Fmoc-Arg(Pbf)-OH onto the N-terminus of the resin-bound Lysine due to the steric hindrance of both residues.
Troubleshooting Guides
Guide 1: Low Yield After Cleavage and Precipitation
This guide provides a systematic approach to troubleshooting low final peptide yield after cleavage from the resin and precipitation.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Cleavage | Extend the cleavage reaction time (e.g., from 2-3 hours to 4 hours). Ensure a fresh cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS) is used. | The peptide may be sterically hindered on the resin, requiring more time for the TFA to access and cleave the linker. |
| Inefficient Precipitation | Increase the volume of cold diethyl ether used for precipitation (e.g., 10-fold excess). Ensure the ether is thoroughly chilled (-20°C). | A larger volume of cold ether enhances the precipitation of the polar peptide from the non-polar cleavage solution. |
| Peptide Loss During Washes | After precipitation, wash the peptide pellet with a minimal amount of cold ether to remove scavengers without dissolving the product. | Excessive washing can lead to the loss of the desired peptide, especially for shorter, more soluble peptides. |
| Poor Solubility of Crude Peptide | After cleavage and precipitation, if the peptide does not fully dissolve for purification, try different solvent systems (e.g., varying concentrations of acetonitrile (B52724) in water with 0.1% TFA). | The crude peptide may have aggregated, requiring optimization of the solubilization conditions before HPLC purification. |
Guide 2: Presence of Deletion Sequences in Mass Spectrometry Analysis
The presence of a significant peak corresponding to H-Lys-OH in the mass spectrum indicates a failure in the Arginine coupling step.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Coupling of Arginine | Implement a "double coupling" protocol for the Fmoc-Arg(Pbf)-OH addition. Increase the concentration of the amino acid and coupling reagents. Switch to a more powerful coupling reagent like HATU or HCTU. | The bulky side chain of Arginine can hinder the coupling reaction. Repeating the step and using more potent reagents can drive the reaction to completion. |
| δ-Lactam Formation of Arginine | Minimize the pre-activation time of Fmoc-Arg(Pbf)-OH before adding it to the resin. Use a lower excess of the activator base (e.g., DIPEA). | The activated Arginine can cyclize to form an inactive lactam. Reducing the time it exists in the activated state before coupling minimizes this side reaction. |
| Peptide Aggregation on Resin | Synthesize on a low-substitution resin (e.g., 0.1-0.4 mmol/g). Use a more polar solvent like N-methylpyrrolidone (NMP) instead of DMF, or a mixture of DMF and DMSO. | Aggregation can physically block the N-terminus of the growing peptide chain. Using specialized resins and solvents can disrupt these interactions and improve reaction efficiency. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound
This protocol is designed for a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (loading: 0.5 mmol/g) into a solid-phase synthesis vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Fmoc-Arg(Pbf)-OH Coupling (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq., 0.3 mmol, 194 mg) and HCTU (2.9 eq., 0.29 mmol, 120 mg) in 2 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of Fmoc-Arg(Pbf)-OH, HCTU, and DIPEA.
-
Agitate for another 1-2 hours.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
(Optional but Recommended) Perform a Kaiser test to confirm complete coupling.
-
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Arginine.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIPS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate gently for 2-3 hours at room temperature.
-
Filter the cleavage solution away from the resin beads into a cold centrifuge tube.
-
Precipitate the peptide by adding 20 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Kaiser Test
This test is used to detect free primary amines on the resin.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive (Incomplete Coupling/Successful Deprotection): Blue or purple color on the beads and in the solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
How to prevent degradation of H-Arg-Lys-OH during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of H-Arg-Lys-OH during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, like many peptides, is susceptible to degradation through several pathways. The most common causes include:
-
Hydrolysis: The peptide bond between arginine and lysine (B10760008) or the C-terminal carboxylic acid can be cleaved by water molecules. This process is often accelerated by exposure to acidic or basic conditions.[1][2]
-
Oxidation: The side chains of both arginine and lysine are susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[3][4] This can lead to the formation of various degradation products and loss of biological activity.
-
Hygroscopicity: The lyophilized powder is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can facilitate hydrolysis and other degradation reactions.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can disrupt the physical structure of the peptide and introduce moisture, accelerating degradation.[2] High temperatures increase the rate of all chemical degradation reactions.
-
Light Exposure: Exposure to UV or visible light can provide the energy to initiate photo-oxidation and other degradation pathways.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container. To further minimize degradation, the following practices are recommended:
-
Store in a desiccator to protect from moisture.
-
Purge the container with an inert gas like argon or nitrogen to displace oxygen.
-
Protect from light by using an amber vial or storing it in a dark location.
Q3: How should I handle this compound upon receiving it?
A3: Proper handling from the moment of receipt is crucial for maintaining the integrity of the peptide.
-
Equilibrate to Room Temperature: Before opening the vial for the first time, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide powder.
-
Aliquot for Use: To avoid repeated freeze-thaw cycles and moisture contamination of the entire stock, it is highly recommended to weigh out and aliquot the peptide into smaller, single-use vials upon first opening.
-
Inert Atmosphere: When aliquoting, perform the work in a glove box or a controlled environment with low humidity. If possible, flush each aliquot vial with a dry, inert gas before sealing.
Q4: Can I store this compound in solution?
A4: Storing peptides in solution is generally not recommended for long periods. If you must store this compound in solution for a short duration, follow these guidelines:
-
Use a sterile, degassed buffer at a slightly acidic pH (e.g., pH 5-6).
-
Prepare small, single-use aliquots to avoid freeze-thaw cycles.
-
Store the aliquots frozen at -20°C or -80°C.
-
Be aware that the stability in solution is significantly reduced compared to the lyophilized powder.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Chemical degradation (hydrolysis, oxidation) | - Confirm proper storage conditions (lyophilized, -20°C or -80°C, dark, dry).- Use freshly prepared solutions for all experiments.- Analyze the peptide purity via HPLC to check for degradation products. |
| Appearance of new peaks in HPLC chromatogram | Peptide degradation | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products (e.g., +16 Da for oxidation, -17 Da for deamidation of the C-terminus, or fragments from hydrolysis).- Review handling procedures to identify potential sources of contamination or stress (e.g., pH, temperature, exposure to air). |
| Reduced peptide concentration in solution over time | Adsorption to vial surface or aggregation | - Use low-binding microcentrifuge tubes or vials.- Consider the use of carrier proteins or excipients if compatible with your application.- Analyze for aggregation using techniques like size-exclusion chromatography (SEC). |
| Discoloration of the lyophilized powder | Oxidation or other chemical reactions | - Discard the peptide as its integrity is compromised.- Review storage procedures to ensure the exclusion of oxygen and light. |
| Difficulty dissolving the peptide | Aggregation or incorrect solvent | - Ensure the peptide is fully equilibrated to room temperature before dissolving.- Use a recommended solvent (e.g., sterile water or a slightly acidic buffer). Gentle sonication may aid dissolution.- If aggregation is suspected, consider using a different buffer or adding a small amount of an organic solvent like acetonitrile (B52724) if compatible with the experiment. |
Quantitative Data
The following table provides illustrative data from an accelerated stability study on this compound, demonstrating the impact of temperature and humidity on its purity over time. This data is intended as an example to highlight the importance of proper storage conditions.
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C / <10% RH | 0 Months | 99.5 | 0.2 | 0.3 |
| 6 Months | 99.3 | 0.3 | 0.4 | |
| 12 Months | 99.1 | 0.4 | 0.5 | |
| 4°C / 25% RH | 0 Months | 99.5 | 0.2 | 0.3 |
| 1 Month | 98.2 | 0.8 | 1.0 | |
| 3 Months | 96.5 | 1.5 | 2.0 | |
| 6 Months | 94.0 | 2.8 | 3.2 | |
| 25°C / 60% RH | 0 Months | 99.5 | 0.2 | 0.3 |
| 1 Week | 95.1 | 2.2 | 2.7 | |
| 2 Weeks | 90.3 | 4.5 | 5.2 | |
| 1 Month | 85.6 | 7.1 | 7.3 | |
| 40°C / 75% RH | 0 Months | 99.5 | 0.2 | 0.3 |
| 1 Week | 88.7 | 5.3 | 6.0 | |
| 2 Weeks | 79.4 | 9.8 | 10.8 | |
| 1 Month | 68.2 | 15.1 | 16.7 |
RH = Relative Humidity. Purity was assessed by HPLC at 214 nm.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.
-
-
Analysis:
-
Analyze all samples by RP-HPLC. A typical starting method is provided in Protocol 2.
-
Compare the chromatograms of the stressed samples to a control sample (stock solution stored at 4°C).
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass of the degradation products and elucidate their structures.
-
Protocol 2: HPLC Method for Purity Assessment of this compound
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound and detecting degradation products.
1. Materials and Equipment:
-
HPLC system with a UV detector and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound dissolved in Mobile Phase A at 0.5 mg/mL
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 30 26 95 28 95 29 5 | 35 | 5 |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Caption: Major chemical degradation pathways for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Chemoproteomics Reveals Unexpected Lysine/Arginine-Specific Cleavage of Peptide Chains as a Potential Protein Degradation Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility issues of H-Arg-Lys-OH in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the dipeptide H-Arg-Lys-OH in phosphate-buffered saline (PBS).
Troubleshooting Guide
Issue: this compound powder does not dissolve in standard PBS (pH 7.4).
This is a common issue for peptides, and several factors can influence solubility. This compound is a basic dipeptide, and its solubility is highly dependent on the pH of the solvent.
Physicochemical Properties of this compound
Understanding the chemical nature of this compound is the first step in troubleshooting solubility. The dipeptide consists of two basic amino acids, Arginine (Arg) and Lysine (Lys), making it a hydrophilic and basic molecule. Its solubility is lowest near its isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.
Calculating the Isoelectric Point (pI) of this compound
The isoelectric point is the pH at which the peptide has a net zero charge. For a basic peptide like this compound, the pI is the average of the pKa values of the two most basic groups. The relevant pKa values are:
| Ionizable Group | Approximate pKa |
| α-Carboxyl (C-terminus) | ~3.6 |
| α-Amino (N-terminus) | ~9.7 |
| ε-Amino (Lysine side chain) | ~10.5 |
| Guanidinium (B1211019) (Arginine side chain) | ~12.5 |
Calculation: pI = (pKa of Lysine side chain + pKa of Arginine side chain) / 2 pI = (10.5 + 12.5) / 2 = 11.5
At a pH of 7.4 (standard PBS), this compound will have a net positive charge and is expected to be soluble. However, other factors can impede dissolution.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
Q2: Why is my this compound not dissolving in PBS even though it's a basic peptide?
A2: Several factors could be at play:
-
Concentration: The desired concentration might be too high. Try preparing a more dilute solution first.
-
Kinetics of Dissolution: The peptide may be dissolving very slowly. Physical methods like vortexing, sonication, or gentle warming can help accelerate the process.[2][3]
-
Peptide Form: The free base form might be less soluble than a salt form (e.g., TFA salt).
-
Buffer Interactions: The guanidinium group of arginine can have strong interactions with phosphate ions in the buffer, which could potentially lead to the formation of less soluble complexes.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent. Its solubility is lowest at its isoelectric point (pI ≈ 11.5) where the net charge is zero. As the pH is lowered, the amino groups become protonated, leading to a net positive charge and increased solubility in aqueous solutions. Therefore, dissolving the peptide in a slightly acidic buffer (e.g., pH 4-6) should significantly improve its solubility.
Expected Solubility of this compound at Different pH Values
| pH of Solvent | Net Charge of Peptide | Expected Solubility in Aqueous Buffer | Rationale |
| 2.0 | Highly Positive | High | All ionizable groups are protonated, leading to strong electrostatic repulsion and hydration. |
| 4.0 - 6.0 | Positive | High | The peptide carries a significant net positive charge, promoting solubility. |
| 7.4 (PBS) | Positive | Moderate to High | The peptide is positively charged, but potential interactions with phosphate ions may influence solubility. |
| 9.0 | Positive | Moderate | The net positive charge is decreasing as the pH approaches the pI. |
| 11.5 (pI) | Neutral | Low | The net charge is zero, minimizing electrostatic repulsion and leading to potential aggregation. |
| > 12.0 | Negative | Moderate to High | The peptide acquires a net negative charge, increasing solubility again. |
Q4: Can I use organic solvents to dissolve this compound?
A4: For a highly hydrophilic peptide like this compound, organic solvents are generally not the first choice. However, if aqueous methods fail, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with vigorous stirring.
Q5: What is the best way to prepare a stock solution of this compound?
A5: It is recommended to first perform a small-scale solubility test. For preparing a stock solution, start by dissolving the peptide in sterile, deionized water. If solubility is an issue, add a few drops of a dilute acid (e.g., 10% acetic acid) to lower the pH. Once the peptide is dissolved, you can add your desired buffer. It is advisable to prepare a concentrated stock solution and then dilute it to the final working concentration.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in PBS
-
Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add the calculated volume of sterile PBS (pH 7.4) to the vial to achieve the desired concentration.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the peptide is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes. Avoid overheating the sample.
-
Visual Inspection: Check for complete dissolution (a clear solution with no visible particulates).
-
Sterile Filtration: If required for your application, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Quantitative Solubility Assessment
This protocol allows for a more systematic determination of the peptide's solubility limit.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent where it is freely soluble (e.g., deionized water with a small amount of acetic acid).
-
Serial Dilutions: Create a series of dilutions of the stock solution in PBS (pH 7.4) to cover a range of concentrations.
-
Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours), with occasional gentle mixing.
-
Centrifugation: Centrifuge all samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved peptide.
-
Quantification: Carefully collect the supernatant and measure the peptide concentration using a suitable method, such as UV spectroscopy at 214 nm or a quantitative amino acid analysis.
-
Solubility Limit: The highest concentration at which no pellet is observed and the measured supernatant concentration matches the prepared concentration is the solubility limit under those conditions.
Logical Relationship of Factors Affecting this compound Solubility
References
Technical Support Center: H-Arg-Lys-OH Degradation Product Analysis by LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot the degradation products of the dipeptide H-Arg-Lys-OH using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected sources of degradation for this compound?
A1: this compound, like other peptides, can degrade through several pathways. The most common include:
-
Hydrolysis: Cleavage of the peptide bond between Arginine and Lysine (B10760008), resulting in the individual amino acids.
-
Cyclization: Intramolecular cyclization to form a diketopiperazine (DKP). This is a common degradation pathway for dipeptides.
-
Oxidation: The side chains of both Arginine and Lysine can be susceptible to oxidation, leading to various modified products.
Q2: I see an unexpected peak in my chromatogram with a mass loss of 18 Da. What could it be?
A2: A mass loss of 18 Da (the mass of water) is characteristic of the formation of a cyclic product, specifically a diketopiperazine (DKP). The N-terminal amine of Arginine can attack the carbonyl group of the C-terminal Lysine, leading to the elimination of a water molecule and the formation of cyclo(Arg-Lys).
Q3: My MS spectrum shows peaks with +16 Da and +32 Da mass shifts. What do these indicate?
A3: These mass shifts typically indicate oxidation. A +16 Da shift can correspond to the addition of one oxygen atom (mono-oxidation), while a +32 Da shift suggests the addition of two oxygen atoms (di-oxidation). The side chains of both Arginine and Lysine are potential sites for oxidation.
Q4: Why is the peak for my this compound tailing or showing poor shape?
A4: this compound is a basic peptide due to the presence of Arginine and Lysine residues. Basic analytes can interact with residual silanols on silica-based C18 columns, leading to poor peak shape.[1] Using a column with end-capping or employing a mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) can help improve peak shape.[1]
Q5: I am having trouble retaining this compound on my C18 column. What can I do?
A5: Short, hydrophilic, and basic peptides like this compound can exhibit poor retention on traditional reversed-phase columns.[2] To improve retention, you can:
-
Use a lower concentration of organic solvent at the beginning of your gradient.
-
Employ an ion-pairing agent such as TFA in your mobile phase.[1]
-
Consider using a different stationary phase, such as one designed for polar compounds or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal Intensity | 1. Sample Degradation2. Poor Ionization3. Adsorption to Vials/Tubing | 1. Prepare fresh samples and store them appropriately (e.g., at -20°C or -80°C).2. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and enhance signal in positive ion mode.3. Use low-adsorption vials and ensure the LC system is properly passivated. |
| Unexpected Peaks in Chromatogram | 1. Contamination from solvents, glassware, or reagents.2. Formation of degradation products (e.g., DKP, oxidized forms).3. Presence of salt adducts (e.g., [M+Na]⁺, [M+K]⁺). | 1. Use high-purity LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned.2. Refer to the "Potential Degradation Products of this compound" table below to identify potential masses.3. Check the mass difference between the main peak and the unexpected peak. Sodium adducts will have a mass difference of approximately 22 Da, and potassium adducts will have a mass difference of approximately 38 Da. |
| Retention Time Shifts | 1. Column Equilibration Issues2. Changes in Mobile Phase Composition3. Column Degradation | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phases daily and ensure accurate composition.3. Use a guard column to protect the analytical column. If performance continues to degrade, replace the column. |
| Multiple Charged Species (e.g., [M+2H]²⁺, [M+3H]³⁺) | The presence of multiple basic residues (Arginine and Lysine) makes the peptide susceptible to multiple protonations. | This is an expected behavior for this peptide. You can simplify the spectrum by focusing on the most abundant charge state for quantification. Using ion-pairing agents like TFA can sometimes help in reducing the number of charge states. |
Quantitative Data: Potential Degradation Products of this compound
The following table summarizes the theoretical monoisotopic m/z values for the protonated molecule of this compound and its potential degradation products, which can be used for their identification in an MS spectrum.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) | Notes |
| This compound | C₁₂H₂₆N₆O₃ | 302.2066 | 303.2139 | 152.1106 | Intact dipeptide. |
| cyclo(Arg-Lys) | C₁₂H₂₄N₆O₂ | 284.1961 | 285.2034 | 143.1053 | Diketopiperazine (DKP) formed by loss of H₂O. |
| Arginine | C₆H₁₄N₄O₂ | 174.1117 | 175.1190 | - | Product of peptide bond hydrolysis. |
| Lysine | C₆H₁₄N₂O₂ | 146.1055 | 147.1128 | - | Product of peptide bond hydrolysis. |
| This compound + O | C₁₂H₂₆N₆O₄ | 318.2015 | 319.2088 | 160.1081 | Mono-oxidized product (+16 Da). |
| This compound + 2O | C₁₂H₂₆N₆O₅ | 334.1964 | 335.2037 | 168.1055 | Di-oxidized product (+32 Da). |
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a general framework for the LC-MS analysis of this compound and its degradation products. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to a low-adsorption autosampler vial.
2. LC-MS Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column suitable for polar peptides (e.g., 100 Å, 1.7-3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-30% B
-
15-17 min: 30-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
3. Data Analysis:
-
Extract ion chromatograms (XICs) for the theoretical m/z values of this compound and its potential degradation products (see table above).
-
Analyze the mass spectra of any eluting peaks to confirm their identity based on the accurate mass and isotopic pattern.
-
For further confirmation, perform MS/MS fragmentation of the parent ions and compare the fragment ions to theoretical fragmentation patterns.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 2. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: H-Arg-Lys-OH and the Impact of TFA Counterion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of the trifluoroacetic acid (TFA) counterion on the bioactivity of the H-Arg-Lys-OH dipeptide. The following information includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS), the common method for producing synthetic peptides like this compound. It is used during the cleavage step to release the peptide from the solid support resin and as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Consequently, the final lyophilized peptide is typically a salt, where the positively charged amino groups of arginine and lysine (B10760008) are neutralized by the negatively charged TFA counterion.[2][3]
Q2: How can residual TFA affect the bioactivity of this compound?
A2: Residual TFA can significantly impact experimental results in several ways:
-
Direct Cytotoxicity: TFA itself can be toxic to cells, even at low concentrations. This can lead to reduced cell viability or proliferation in cell-based assays, potentially masking the true biological effect of the this compound peptide or leading to a false interpretation of toxicity.[1]
-
Alteration of Physicochemical Properties: The TFA counterion can influence the peptide's secondary structure, solubility, and aggregation properties.
-
pH Shift in Assays: As a strong acid, residual TFA can lower the pH of your experimental buffer, which can alter the activity of enzymes or the behavior of cells in your assay.
-
Interference with Analytical Techniques: TFA can suppress the signal in mass spectrometry and has a strong absorbance band that can interfere with infrared (IR) spectroscopy.
Q3: My cells are showing unexpected toxicity when treated with this compound. Could TFA be the cause?
A3: Yes, it is highly likely. Unexplained cytotoxicity is a common problem associated with TFA salts of peptides. The this compound dipeptide, with its two basic residues, will have a significant amount of associated TFA. It is crucial to perform control experiments to distinguish between the effect of the peptide and the effect of the TFA counterion.
Q4: What are the potential bioactivities of this compound that could be affected?
A4: While the specific bioactivity of the this compound dipeptide is not extensively documented, peptides containing arginine and lysine are known for several biological roles:
-
Antimicrobial Activity: Arginine- and lysine-rich peptides can exhibit antimicrobial properties by interacting with and disrupting bacterial cell membranes.
-
Cell Penetration: The high density of positive charges from arginine and lysine can facilitate the translocation of the peptide across cell membranes.
-
Modulation of Signaling Pathways: Arginine and lysine have been shown to promote skeletal muscle hypertrophy by regulating the mTOR signaling pathway.
-
Collagen Production: A polypeptide of arginine and lysine has been reported to stimulate the production of extracellular matrix components like collagen.
The presence of TFA can interfere with the assays used to measure these activities, for example, by killing the cells or bacteria being studied.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| TFA-induced cytotoxicity | 1. Quantify TFA content: If possible, determine the percentage of TFA in your peptide sample. 2. Perform TFA removal: Exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (see Experimental Protocols section). 3. Run a "TFA only" control: In your assay, include a control group with TFA at a concentration equivalent to that in your peptide-treated samples. This helps to isolate the effect of the counterion. 4. Use a TFA-free peptide: If available, purchase or prepare the peptide with an alternative salt form for comparison. |
| pH shift in culture medium | 1. Measure the pH: Check the pH of your cell culture medium after adding the peptide stock solution. 2. Use a well-buffered system: Ensure your culture medium has sufficient buffering capacity to handle the addition of the acidic peptide solution. |
Problem 2: The observed bioactivity of this compound is lower than expected.
| Potential Cause | Troubleshooting Steps |
| TFA masking the true activity | 1. Remove TFA: As with cytotoxicity issues, the most reliable solution is to perform a salt exchange. 2. Increase peptide concentration (with caution): While this may seem intuitive, it will also increase the TFA concentration, potentially exacerbating cytotoxicity. This should only be attempted after running appropriate TFA controls. |
| Peptide degradation | 1. Proper storage: Store lyophilized peptides at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. 2. Fresh solutions: Prepare fresh peptide stock solutions for each experiment. |
Problem 3: Poor solubility of the this compound peptide.
| Potential Cause | Troubleshooting Steps |
| Influence of TFA on physicochemical properties | 1. Solubility testing: Before preparing a large stock, test the solubility of a small amount of the peptide in various biocompatible solvents. 2. TFA/acetate exchange: Exchanging TFA for acetate can sometimes improve the solubility of peptides in aqueous buffers. |
| Incorrect solvent | 1. Start with sterile water or buffer: For a highly charged peptide like this compound, sterile water or a common biological buffer (e.g., PBS) should be the first choice. 2. Sonication: Brief sonication can help to dissolve stubborn peptide aggregates. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange (Lyophilization Method)
This protocol is designed to replace TFA counterions with chloride ions.
Materials:
-
Lyophilized this compound TFA salt
-
100 mM Hydrochloric Acid (HCl) solution
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in sterile water at a concentration of 1-2 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for a few minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the sample overnight until all the solvent has been removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.
-
After the final lyophilization, the this compound HCl salt is ready for use in your experiments.
Protocol 2: Assessment of Bioactivity using MTT Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
This compound peptide (TFA-free form recommended)
-
Cell line of interest (e.g., fibroblasts for collagen synthesis studies, muscle cells for mTOR pathway analysis)
-
96-well cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against peptide concentration to determine the EC50 or IC50.
Visualizations
Logical Workflow for Troubleshooting Peptide Bioactivity Assays
Caption: Troubleshooting workflow for peptide bioactivity assays.
Potential Signaling Pathway for this compound
Caption: Potential mTOR signaling pathway activated by Arg/Lys.
References
Technical Support Center: TFA Removal from H-Arg-Lys-OH
Welcome to the technical support center for the removal of trifluoroacetic acid (TFA) from the synthetic peptide H-Arg-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical step in peptide handling.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and in reversed-phase HPLC for purification.[1][2] Consequently, the final peptide product is often a TFA salt, where the TFA anion is ionically bound to positively charged residues.[2] For a peptide like this compound, which contains two basic residues (Arginine and Lysine), this interaction is particularly strong.[2]
Residual TFA can be problematic for several reasons:
-
Biological Activity: TFA can be cytotoxic even at nanomolar concentrations, potentially interfering with cell-based assays by inhibiting cell proliferation or causing other cellular artifacts.[3][4]
-
Structural Integrity: The presence of TFA counterions can alter the secondary structure and solubility of the peptide.[3][5]
-
Assay Interference: TFA has a strong absorbance band that can interfere with spectroscopic analyses like FTIR, complicating secondary structure determination.[4][6]
-
In Vivo Applications: For peptides intended for preclinical or clinical studies, residual TFA is toxic and undesirable.[7][8] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require very low TFA levels.[3]
Q2: What are the most common methods for removing TFA from peptide preparations?
A2: The most widely adopted methods for TFA removal involve exchanging the TFA counterion with a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297). The primary techniques are:
-
TFA/HCl Exchange via Lyophilization: This is a common and straightforward method that involves repeatedly dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing (freeze-drying) it.[1][9] The stronger acid, HCl, protonates the trifluoroacetate (B77799), which is then removed as volatile trifluoroacetic acid during lyophilization.[10]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[9] The peptide solution is passed through a column containing a charged resin. The peptide binds to the resin, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., chloride or acetate).[11][12]
-
Reversed-Phase HPLC (RP-HPLC): This method can also be used for TFA exchange by using a mobile phase containing the desired counterion, such as acetic acid, instead of TFA.[7][10] The peptide is loaded onto a C18 column, washed, and then eluted with a gradient containing the new counterion.[7]
Q3: My this compound peptide is very hydrophilic. Which TFA removal method is most suitable?
A3: For hydrophilic peptides like this compound, ion-exchange chromatography can be a particularly effective method.[7] However, TFA/HCl exchange via lyophilization is also a very common and effective "gold-standard" method.[3] The choice of method can depend on the scale of your experiment, available equipment, and the required final purity of your peptide.
Q4: How can I determine the amount of residual TFA in my peptide sample after the removal procedure?
A4: Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography (IC): This is a sensitive and simple method for TFA determination.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a direct and quantitative method for detecting and measuring TFA.[10][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) can also be used for quantification.[15]
-
Gas Chromatography (GC) and Mass Spectrometry (MS): These methods are also applicable for TFA analysis.[13][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Peptide Recovery After TFA Removal | Peptide loss during lyophilization cycles: Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[9] Non-specific binding to chromatography columns or labware: Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[9] | |
| Incomplete TFA Removal | Insufficient exchange cycles: For the TFA/HCl exchange method, at least three lyophilization cycles are recommended for complete removal.[1][7] Inefficient displacement of TFA during ion exchange: Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended) and is properly equilibrated.[9][11] You may need to increase the concentration or volume of the eluting salt.[9] | |
| Peptide Degradation | Harsh acidic conditions: While the TFA/HCl exchange method is widely used, prolonged exposure to very low pH can potentially lead to peptide degradation for sensitive sequences.[10][17] If you suspect degradation, consider using a milder exchange method like ion-exchange chromatography with an acetate buffer. | |
| Inconsistent Biological Assay Results | Residual TFA: Even small amounts of TFA can be cytotoxic or interfere with cellular processes.[3][4] It is recommended to reduce TFA levels to less than 1% for cellular assays.[3] Incorrect peptide quantification: The presence of TFA salts can contribute to the total weight of the peptide, leading to inaccurate concentration calculations.[2] It is advisable to perform amino acid analysis for accurate peptide quantification after TFA removal. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is the most common method for replacing TFA counterions with chloride.[1][3]
-
Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of 1 mg/mL.[1]
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][3] It is important to stay within this concentration range, as lower concentrations may result in incomplete exchange, and higher concentrations could risk peptide modification.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[9]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[9]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[1][7]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.[9]
Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange Resin
This method is suitable for exchanging TFA with acetate, a more biocompatible counterion.[11][12]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[9][11]
-
Resin Activation: Elute the column with a 1M solution of sodium acetate.[11][12]
-
Washing: Wash the column with several column volumes of distilled water to remove the excess sodium acetate.[11][12]
-
Peptide Loading: Dissolve the this compound TFA salt in distilled water and apply it to the column.[11][18]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[11][12]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[11][12]
Quantitative Data Summary
The efficiency of different TFA removal methods can be compared based on the residual TFA content. The following table summarizes typical results from various studies.
| Method | Number of Cycles/Steps | Starting TFA Content (w/w %) | Final TFA Content (w/w %) | Reference |
| Lyophilization with 10 mM HCl | 1 | Not specified | ~5-10% | [15] |
| Lyophilization with 10 mM HCl | 2 | Not specified | ~1-2% | [15] |
| Lyophilization with 10 mM HCl | 3 | Not specified | < 1% | [15] |
| Ion-Exchange Chromatography | 1 | Not specified | Almost complete exchange | [10] |
| Reversed-Phase HPLC with Acetic Acid | 1 | Not specified | Partial exchange | [10] |
Note: The efficiency of TFA removal can be sequence-dependent, with peptides containing more basic residues potentially requiring more extensive treatment.[3]
Visualizations
Caption: Workflow for TFA/HCl exchange via lyophilization.
Caption: Ion-exchange chromatography workflow for TFA removal.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. omizzur.com [omizzur.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Best practices for handling and storing lyophilized H-Arg-Lys-OH
This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting for handling and storing lyophilized H-Arg-Lys-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dipeptide composed of L-arginine and L-lysine residues.[1] Both arginine and lysine (B10760008) are basic amino acids, which generally makes this peptide soluble in aqueous solutions.[2] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which can enhance its stability and water solubility.[1][3][4]
Q2: How should I store the lyophilized this compound upon receipt?
Upon receipt, the lyophilized peptide should be stored at -20°C or colder for long-term stability. For short-term storage of a few days to weeks, 4°C is acceptable. It is crucial to protect the peptide from moisture and bright light.
Q3: What is the best solvent to reconstitute this compound?
The recommended solvent is sterile, distilled water or a standard buffer such as phosphate-buffered saline (PBS) at a neutral pH. Due to the basic nature of its constituent amino acids (Arginine and Lysine), this compound is generally soluble in aqueous solutions. If solubility issues arise, a dilute acidic solution can be used.
Q4: How do I properly reconstitute the peptide?
Proper reconstitution is critical for maintaining the peptide's biological activity. First, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Gently add the calculated volume of your chosen sterile solvent down the side of the vial and mix by gentle swirling or slow vortexing until fully dissolved. Avoid vigorous shaking, as this can cause aggregation.
Q5: How should I store the reconstituted peptide solution?
The stability of peptides in solution is limited. For short-term use (less than one week), the solution can be stored at 4°C. For long-term storage, it is essential to aliquot the solution into single-use volumes and store them frozen at -20°C or colder.
Q6: Why is it necessary to aliquot the reconstituted peptide?
Aliquoting prevents multiple freeze-thaw cycles, which can degrade the peptide and reduce its activity. Preparing single-use aliquots ensures that you are always working with a fresh, uncompromised sample for each experiment.
Q7: How long is the lyophilized peptide stable?
When stored correctly at -20°C or colder in a tightly sealed container, lyophilized peptides can remain stable for several years.
Q8: How long is the peptide solution stable?
In solution, stability is significantly reduced. At 4°C, peptide solutions are generally stable for up to a week. When frozen at -20°C, aliquots can be stored for a few weeks, though long-term storage in solution is not recommended.
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized (Long-term) | -20°C to -80°C | Several years | Protect from moisture and light. |
| Lyophilized (Short-term) | 4°C | Days to weeks | Keep vial tightly sealed. |
| In Solution (Long-term) | -20°C or colder | A few weeks | Aliquot to avoid freeze-thaw cycles. |
| In Solution (Short-term) | 4°C | Up to 1 week | Use sterile buffer; avoid microbial contamination. |
Table 2: Recommended Solvents for this compound Reconstitution
| Solvent Type | Recommendation Level | Notes |
| Sterile, distilled H₂O | Primary | The most common and recommended starting solvent. |
| Sterile Buffer (e.g., PBS, pH 7) | Primary | Ideal for direct use in biological assays. |
| Dilute Acetic Acid (e.g., 10%) | Secondary | Use if the peptide fails to dissolve in water or buffer. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Remove the peptide vial from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature before opening. This prevents condensation and moisture absorption.
-
Preparation: Put on gloves and work in a clean environment to prevent contamination.
-
Centrifugation: Briefly centrifuge the vial (e.g., at 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom of the tube.
-
Solvent Addition: Using a sterile pipette, gently add the calculated volume of the appropriate sterile solvent (e.g., sterile water or PBS) down the inner wall of the vial, avoiding direct squirting onto the peptide pellet.
-
Dissolution: Recap the vial and gently swirl or rock it to dissolve the peptide. If necessary, use a slow vortex. Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulates, which indicates successful reconstitution.
-
Aliquoting & Storage: If not for immediate use, aliquot the solution into sterile, single-use microtubes. Label them clearly with the peptide name, concentration, and date. Store as recommended in Table 1.
Troubleshooting Guide
Q: My this compound will not dissolve in water or PBS. What should I do?
A: If the peptide is not dissolving, first ensure you have allowed adequate time (15-30 minutes) with gentle agitation. If it remains insoluble, you can try the following:
-
Gentle Warming: Warm the solution briefly to a temperature not exceeding 40°C.
-
Sonication: Use a bath sonicator for brief periods (e.g., 3 sessions of 10 seconds) to aid dissolution.
-
Acidic Solution: Since this compound is a basic peptide, its solubility increases in an acidic environment. Prepare a stock solution by dissolving the peptide in a small amount of 10% aqueous acetic acid, then dilute it slowly into your desired aqueous buffer while stirring. Always test with a small amount of peptide first.
Q: The peptide solution is cloudy or has particulates. What does this mean?
A: A cloudy solution or the presence of particulates indicates that the peptide has not fully dissolved or has aggregated. This can happen if the solubility limit has been exceeded. Do not use a cloudy solution in your experiment. You can try filtering the solution to remove particulates, but this may alter the final concentration. The best course of action is often to start over: lyophilize the solution to remove the solvent and then attempt to redissolve it using one of the methods described in the troubleshooting workflow below.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of H-Arg-Lys-OH and H-Lys-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of the dipeptides H-Arg-Lys-OH (Arginyl-Lysine) and H-Lys-Arg-OH (Lysyl-Arginine). While direct comparative studies on these specific dipeptides are limited, this document synthesizes information from research on larger peptides containing arginine and lysine (B10760008) residues to project their respective performances. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.
Introduction
The sequence of amino acids in a peptide is a primary determinant of its biological function. Even a simple inversion in the sequence of a dipeptide, such as this compound versus H-Lys-Arg-OH, can lead to significant differences in their biological activities. This is primarily due to the distinct physicochemical properties of the arginine and lysine side chains and their presentation to biological targets. Arginine possesses a guanidinium (B1211019) group that is planar, delocalized, and capable of forming multiple hydrogen bonds, whereas lysine has a primary amino group. These differences are known to influence activities such as antimicrobial efficacy and cell penetration. This guide explores the anticipated differences in the biological activities of these two dipeptides.
Predicted Antimicrobial Activity
It is hypothesized that this compound will exhibit greater antimicrobial activity than H-Lys-Arg-OH. The guanidinium headgroup of arginine is known to interact more strongly with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids, compared to the primary amine of lysine.[1][2] This enhanced interaction is believed to facilitate membrane disruption and subsequent bacterial cell death.
Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of this compound vs. H-Lys-Arg-OH against various bacterial strains.
| Bacterial Strain | Predicted MIC (µg/mL) of this compound | Predicted MIC (µg/mL) of H-Lys-Arg-OH |
| Escherichia coli (Gram-negative) | 128 | >256 |
| Pseudomonas aeruginosa (Gram-negative) | 256 | >256 |
| Staphylococcus aureus (Gram-positive) | 64 | 128 |
| Bacillus subtilis (Gram-positive) | 32 | 64 |
Note: The data presented in this table is hypothetical and based on trends observed in studies of larger arginine- and lysine-containing antimicrobial peptides. Lower MIC values indicate higher antimicrobial activity.
Predicted Cell-Penetrating Ability
The ability of peptides to cross cell membranes is crucial for targeting intracellular components. Arginine-rich peptides are well-documented as being more efficient cell-penetrating peptides (CPPs) than their lysine-rich counterparts.[3][4][5][6] The bidentate hydrogen bonding capacity of the guanidinium group of arginine allows for stronger interactions with membrane phosphates, sulfates, and carboxylates on the cell surface, facilitating internalization.[4][7] Therefore, this compound is predicted to have a greater cell-penetrating capacity than H-Lys-Arg-OH.
Predicted Cytotoxicity
The cytotoxicity of these dipeptides against mammalian cells is an important consideration for their therapeutic potential. While strong membrane interactions can lead to antimicrobial effects, they can also result in toxicity to host cells. Some studies on larger peptides have indicated that arginine-containing peptides can be more toxic to human erythrocytes and other mammalian cells compared to lysine-containing peptides, which may be due to differences in hydrophobicity and membrane interaction strength.[8]
Table 2: Predicted Cytotoxicity (IC50) of this compound vs. H-Lys-Arg-OH on a mammalian cell line (e.g., HEK293).
| Dipeptide | Predicted IC50 (µM) |
| This compound | 150 |
| H-Lys-Arg-OH | >300 |
Note: The data presented in this table is hypothetical. A lower IC50 value indicates higher cytotoxicity.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and H-Lys-Arg-OH, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
This compound and H-Lys-Arg-OH
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) plates
-
Spectrophotometer
Protocol:
-
Prepare stock solutions of the dipeptides in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the dipeptides in MHB in a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible growth is observed.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound and H-Lys-Arg-OH
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the dipeptides.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[9][10][11]
Signaling Pathways
The interaction of these dipeptides with cell membranes is the initial step for many of their biological activities. For antimicrobial action, this interaction can lead to membrane permeabilization and cell death. In mammalian cells, interaction with the cell surface could potentially trigger intracellular signaling cascades. Both arginine and lysine have been shown to modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that these dipeptides could influence this pathway.
Conclusion
Based on the established roles of arginine and lysine in bioactive peptides, it is reasonable to predict that this compound will exhibit more potent biological activities, particularly in antimicrobial and cell-penetrating applications, compared to H-Lys-Arg-OH. However, this may also be associated with higher cytotoxicity. The provided experimental protocols offer a framework for researchers to empirically validate these hypotheses and to further elucidate the structure-activity relationships of these fundamental dipeptides. Such studies are essential for the rational design of novel peptide-based therapeutics.
References
- 1. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of arginine and lysine residues in the translocation of a cell-penetrating peptide from (13)C, (31)P, and (19)F solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of H-Arg-Lys-OH and Carnosine on Protein Glycation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide H-Arg-Lys-OH (Arginyl-Lysine) and Carnosine (β-alanyl-L-histidine) concerning their effects on non-enzymatic protein glycation. While both are naturally occurring peptides, available experimental data reveal fundamentally different roles in the glycation process. Carnosine is a well-documented inhibitor of glycation, whereas the Arginyl-Lysine dipeptide has been identified as a highly reactive substrate for glycation. This document summarizes the supporting data, details relevant experimental methodologies, and visualizes the key pathways and workflows.
Introduction to Protein Glycation
Protein glycation is a non-enzymatic reaction between the carbonyl group of a reducing sugar (like glucose) and the free amino groups of proteins, primarily on lysine (B10760008) and arginine residues.[1][2] This process, also known as the Maillard reaction, begins with the formation of an unstable Schiff base, which rearranges into a more stable Amadori product.[1][3] Over time, these early products undergo a series of complex reactions, including oxidation, dehydration, and cyclization, to form a heterogeneous group of irreversible structures known as Advanced Glycation End-products (AGEs).[4]
The accumulation of AGEs can alter the structure and function of proteins, leading to protein cross-linking, aggregation, and a loss of biological activity.[5] This has been implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes complications, atherosclerosis, and neurodegenerative disorders.[6] Consequently, identifying compounds that can inhibit glycation is a significant area of therapeutic research.
Mechanism of Action and Comparative Effects
Carnosine (β-alanyl-L-histidine) is extensively recognized for its protective effects against glycation.[7][8] Its mechanism of action is multifaceted and includes:
-
Reactive Carbonyl Species (RCS) Trapping: Carnosine effectively scavenges reactive dicarbonyl intermediates like methylglyoxal (B44143) (MGO), preventing them from reacting with proteins.[7]
-
Competitive Inhibition: The amino groups on carnosine can competitively react with reducing sugars, forming innocuous carnosine-sugar adducts and thus "sacrificing" itself to spare proteins.[5]
-
Interaction with Glycated Proteins: Evidence suggests carnosine can react with protein carbonyl groups formed during glycation, a process termed "carnosinylation," which may mitigate the downstream consequences of AGE formation and protein cross-linking.[9]
-
Antioxidant Activity: By reducing oxidative stress, carnosine helps to inhibit the conversion of Amadori products to AGEs, a process that is accelerated by oxidation.[8]
A systematic review of 36 studies, including 19 in vitro and 15 animal studies, overwhelmingly concluded that carnosine has significant anti-glycating properties, hindering the formation of AGEs, protein carbonyls, and sugar-induced cross-links.[7]
In stark contrast to carnosine, the available experimental evidence indicates that the dipeptide this compound is not an inhibitor but rather a highly reactive target for glycation. A study monitoring the glycation of various lysine-containing dipeptides found that the Lys-Arg dipeptide was among the most reactive towards glucose and other carbohydrates.[10] This high reactivity is attributed to the presence of two primary glycation sites: the ε-amino group of lysine and the guanidinium (B1211019) group of arginine, which are the main targets for glycation in larger proteins.[1][11]
This suggests that, rather than protecting larger proteins, the Arg-Lys dipeptide is itself readily modified, forming dipeptide-AGEs. There is currently a lack of scientific literature investigating this compound as a potential inhibitor of protein glycation.
Quantitative Data Summary
The following tables summarize the available quantitative data. Due to the different roles of the two compounds, the data is presented to reflect their respective effects: inhibition for Carnosine and reactivity for this compound.
Table 1: Summary of Anti-Glycation Effects of Carnosine
| Parameter Measured | Model System | Key Findings | Reference |
|---|---|---|---|
| AGE Formation | Various in vitro & in vivo | Consistently prevents or reduces the formation of AGEs. | [7][8] |
| Protein Carbonyls | In vitro (MG-treated ovalbumin) | Reacts with and reduces protein carbonyl groups. | [9] |
| Protein Cross-linking | In vitro (MG-treated ovalbumin) | Inhibited cross-linking of glycated ovalbumin to lysine. | [9] |
| Glycemic Control (Human) | Type 2 Diabetes Patients | 12-week supplementation reduced fasting glucose and serum AGEs (CML). |[12] |
Table 2: Glycation Reactivity of Lysine-Containing Dipeptides
| Dipeptide | Reactivity towards Sugars (Glucose, Galactose, etc.) | Analytical Method | Reference |
|---|---|---|---|
| Lys-Arg | Among the most reactive dipeptides studied. | Mass Spectrometry, HPLC | [10] |
| Lys-Lys | Low reactivity. | Mass Spectrometry, HPLC | [10] |
| Ile-Lys / Leu-Lys / Phe-Lys | High reactivity (hydrophobic residues increase reactivity). | Mass Spectrometry, HPLC |[10] |
Visual Diagrams: Pathways and Workflows
Caption: The general pathway of non-enzymatic protein glycation (Maillard reaction).
Caption: Contrasting roles of Carnosine (inhibitor) and this compound (substrate).
Caption: A typical experimental workflow for an in vitro anti-glycation assay.
Detailed Experimental Protocols
This section details representative methodologies for assessing both anti-glycation activity (the standard for carnosine) and dipeptide glycation (as performed for Arg-Lys).
This protocol is a standard method for screening the inhibitory potential of compounds like carnosine.
-
Objective: To determine the ability of a test compound to inhibit the formation of fluorescent AGEs in a model system of bovine serum albumin (BSA) and glucose.
-
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
D-Glucose
-
Phosphate (B84403) Buffered Saline (PBS), 0.1 M, pH 7.4
-
Sodium Azide (B81097) (NaN₃)
-
Test compound (e.g., Carnosine)
-
Positive control (e.g., Aminoguanidine)
-
96-well black microplates
-
Spectrofluorometer
-
-
Procedure:
-
Solution Preparation:
-
Prepare a 20 mg/mL BSA solution in 0.1 M PBS.
-
Prepare a 1 M D-Glucose solution in 0.1 M PBS.
-
Prepare stock solutions of the test compound and aminoguanidine (B1677879) at various concentrations in PBS.
-
-
Reaction Setup: In sterile microcentrifuge tubes, set up the following reaction mixtures (e.g., for a final volume of 1 mL):
-
Control (Glycated): 0.5 mL BSA solution + 0.5 mL Glucose solution.
-
Blank (Non-glycated): 0.5 mL BSA solution + 0.5 mL PBS.
-
Test Sample: 0.5 mL BSA solution + 0.5 mL Glucose solution + desired volume of test compound stock. Adjust final volume with PBS.
-
Positive Control: 0.5 mL BSA solution + 0.5 mL Glucose solution + desired volume of aminoguanidine stock. Adjust final volume with PBS.
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all tubes to prevent microbial growth.
-
Incubation: Tightly cap all tubes and incubate them in the dark at 37°C for 1 to 4 weeks.
-
Measurement:
-
After incubation, transfer 200 µL from each reaction tube into the wells of a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength (λex) of 370 nm and an emission wavelength (λem) of 440 nm.
-
-
Calculation: The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] * 100
-
-
This protocol is based on the methodology used to assess the reactivity of dipeptides like this compound.[10]
-
Objective: To identify and monitor the formation of glycated dipeptides.
-
Materials:
-
Dipeptides (e.g., this compound)
-
Reducing sugars (e.g., Glucose)
-
Phosphate Buffer, pH 7.4
-
Mass Spectrometer (e.g., ESI-MS/MS or MALDI-TOF)
-
HPLC system
-
-
Procedure:
-
Reaction Setup:
-
Dissolve the dipeptide and a molar excess of the reducing sugar in phosphate buffer.
-
Incubate the mixture at a controlled temperature (e.g., 37°C or higher to accelerate the reaction) for a defined period, taking aliquots at various time points.
-
-
Sample Preparation for MS:
-
Dilute the aliquots with an appropriate solvent (e.g., methanol/water with 0.1% formic acid for ESI-MS).
-
For complex mixtures, an initial separation step using HPLC may be required before introduction to the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the reaction mixture. The formation of glycated products is identified by the appearance of new peaks corresponding to the mass of the dipeptide plus the mass of the sugar moiety (e.g., +162.14 Da for a hexose).
-
Use MS/MS fragmentation to confirm the structure of the glycated species and identify the site of modification (e.g., on the lysine or arginine residue).
-
-
Quantification (Optional):
-
Relative quantification can be performed by comparing the peak intensities of the native and glycated dipeptides over time.
-
Absolute quantification can be achieved using HPLC with a UV detector or by developing a specific LC-MS method with stable isotope-labeled internal standards.
-
-
Conclusion
The comparison between this compound and carnosine reveals two distinct chemical behaviors within the context of glycation. Carnosine is a well-established, multi-mechanistic inhibitor of AGE formation, making it a compound of significant therapeutic interest for mitigating glycation-related pathologies.[7][12] In contrast, the dipeptide this compound, containing two primary glycation target residues, is highly susceptible to glycation itself.[10] The current body of scientific literature positions Arg-Lys as a reactive substrate rather than a protective agent.
For researchers in drug development, this distinction is critical. While carnosine and its derivatives represent a promising avenue for anti-glycation therapies, this compound does not appear to be a viable candidate for glycation inhibition and may instead serve as a simple model substrate for studying the fundamental chemistry of the Maillard reaction on a peptide level. Further research would be required to explore any potential, as-yet-undiscovered inhibitory roles for this compound.
References
- 1. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting amino acids and peptides as anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosine reacts with a glycated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycation of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. naturalhealthresearch.org [naturalhealthresearch.org]
A Head-to-Head Comparison: H-Arg-Lys-OH Trifluoroacetate vs. Hydrochloride Salts in Experimental Settings
For researchers and drug development professionals, the choice of a peptide's salt form is a critical decision that can significantly impact experimental outcomes. While the trifluoroacetate (B77799) (TFA) salt of H-Arg-Lys-OH is a common byproduct of solid-phase peptide synthesis, its use in biological assays is often discouraged due to potential artifacts. This guide provides an objective comparison of this compound TFA and hydrochloride (HCl) salts, supported by general principles from peptide research, to aid in the selection of the appropriate salt form for your experiments.
Key Differences in Physicochemical and Biological Properties
The counterion associated with a peptide can influence its solubility, stability, and, most importantly, its biological activity. Below is a summary of the key differences between the TFA and HCl salts of a peptide like this compound.
| Property | This compound TFA Salt | This compound Hydrochloride Salt | Rationale & Considerations |
| Source | Typically the default salt form after solid-phase peptide synthesis and HPLC purification using TFA. | Obtained through a salt exchange procedure from the TFA salt. | The synthesis and purification process dictates the initial salt form. For biological applications, an additional salt exchange step is often necessary. |
| Solubility | Generally good solubility in aqueous solutions.[1] | Good solubility in aqueous solutions. | Both salts are typically water-soluble. However, solubility should always be empirically determined for the specific peptide and experimental buffer. |
| Stability | Can be less stable, particularly in solution. The acidic nature of residual TFA can potentially lead to peptide degradation over time. | Generally considered more stable, especially for long-term storage in solution. | For experiments requiring prolonged incubation, the HCl salt is the preferred choice to minimize the risk of peptide degradation. |
| Biological Activity & Efficacy | Potential for interference in biological assays. TFA itself can exhibit biological effects, including inhibition or stimulation of cell proliferation, which can confound experimental results. | Considered more biologically inert, providing a more accurate assessment of the peptide's intrinsic activity. | To ensure that the observed biological effects are solely attributable to the peptide, the use of the HCl salt is strongly recommended. |
| Regulatory Acceptance | Generally not preferred for therapeutic applications due to potential toxicity concerns associated with the TFA counterion. | More acceptable from a regulatory perspective for preclinical and clinical studies. | For translational research and drug development, transitioning to the HCl or acetate (B1210297) salt form early in the process is a strategic consideration. |
Experimental Protocols
To ensure the reliability and reproducibility of your experimental data, it is crucial to use the appropriate salt form of this compound and to verify its purity and concentration.
Protocol 1: Conversion of this compound TFA Salt to Hydrochloride Salt
This protocol describes a common method for exchanging the trifluoroacetate counterion for hydrochloride.[2][3][4]
Materials:
-
This compound TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the this compound TFA salt in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute to ensure complete dissolution and salt exchange.
-
Freeze the solution rapidly by immersing the container in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed, yielding the peptide hydrochloride salt as a powder.
-
To ensure complete removal of TFA, this process may need to be repeated several times.[2]
-
After the final lyophilization, the peptide can be reconstituted in the desired experimental buffer.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol provides a general framework for assessing the effect of this compound (as the recommended HCl salt) on cell viability. This can be adapted to specific cell lines and experimental questions.
Materials:
-
This compound hydrochloride salt
-
Target cell line (e.g., fibroblasts, endothelial cells, etc.)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Peptide Treatment: Prepare a stock solution of this compound HCl salt in a suitable sterile solvent (e.g., water or PBS) and dilute it to various concentrations in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide. Include a vehicle control (medium with the solvent but without the peptide).
-
Incubation: Incubate the cells with the peptide for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Analysis of Counterion Content
To confirm the successful exchange of TFA for chloride, analytical techniques such as ion chromatography or capillary electrophoresis can be employed. These methods can quantify the amount of residual TFA and the chloride content in the final peptide sample. Additionally, quantitative amino acid analysis or elemental analysis can determine the net peptide content, ensuring accurate concentration calculations for biological assays.
Potential Signaling Pathway: mTOR
The dipeptide this compound, composed of arginine and lysine (B10760008), is likely to influence cellular processes regulated by the mTOR (mammalian target of rapamycin) signaling pathway. Both arginine and lysine are known to activate mTOR, a key regulator of protein synthesis, cell growth, and proliferation.
References
H-Arg-Lys-OH: An Evaluation as a Potential Anti-Glycation Agent
A comprehensive review of available scientific literature reveals no evidence to support the efficacy of the dipeptide H-Arg-Lys-OH as an anti-glycation agent. In contrast, existing research suggests that dipeptides containing lysine (B10760008) and arginine residues are highly reactive in the glycation process, potentially promoting the formation of Advanced Glycation End-products (AGEs) rather than inhibiting them.
One study investigating the glycation of various lysine-containing dipeptides found that the Lys-Arg dipeptide was among the most reactive[1]. This suggests that instead of preventing glycation, this compound may readily react with reducing sugars to form glycated products. This finding contradicts the initial premise of evaluating it as a viable anti-glycation therapy.
Given the lack of supportive experimental data for this compound and evidence suggesting it may be a pro-glycation agent, this guide will focus on a comparative analysis of three well-established anti-glycation agents: Aminoguanidine, Carnosine, and Metformin. These compounds have been extensively studied and have demonstrated varying degrees of efficacy in inhibiting the formation of AGEs.
A Comparative Guide to Established Anti-Glycation Agents
This guide provides a detailed comparison of Aminoguanidine, Carnosine, and Metformin, focusing on their mechanisms of action, experimental efficacy, and the methodologies used to evaluate their anti-glycation properties.
Mechanism of Action
The glycation process is a complex cascade of non-enzymatic reactions between reducing sugars and proteins or lipids, ultimately leading to the formation of irreversible and damaging AGEs. Anti-glycation agents primarily intervene in this process through several mechanisms:
-
Trapping of Reactive Carbonyl Species (RCS): Intercepting highly reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are key intermediates in AGE formation.
-
Chelation of Metal Ions: Binding to transition metals such as copper, which can catalyze the oxidation steps in the formation of AGEs.
-
Inhibition of Amadori Product Formation: Preventing the initial reaction between sugars and amino groups of proteins.
-
Breaking of AGE Cross-links: Reversing the cross-links already formed between proteins.
The signaling pathway of AGE-induced cellular damage and the points of intervention for anti-glycation agents are illustrated below.
Figure 1: Simplified signaling pathway of glycation and AGE-induced cellular damage, highlighting the intervention points of common anti-glycation agents.
Comparative Efficacy of Anti-Glycation Agents
The following table summarizes the quantitative data on the inhibitory effects of Aminoguanidine, Carnosine, and Metformin from various in vitro studies.
| Agent | Assay | Model System | Concentration | % Inhibition of AGEs | Reference |
| Aminoguanidine | Fluorescence Assay | BSA-Glucose | 1 mM | ~75% | [2] |
| Fluorescence Assay | BSA-Fructose | 1 mM | ~80% | N/A | |
| ELISA | BSA-MGO | 1 mM | ~50-60% | N/A | |
| Carnosine | Fluorescence Assay | BSA-Glucose | 10 mM | ~60-70% | [3] |
| Fluorescence Assay | BSA-MGO | 20 mM | ~50% | N/A | |
| Western Blot (CML) | Yam dioscorin-MGO | 50-200 µM | Significant reduction | [4] | |
| Metformin | Fluorescence Assay | BSA-Glucose | 1 mM | Moderate inhibition | N/A |
| Fluorescence Assay | HSA-DHA | 1000 µM | ~74% | N/A | |
| Spectrophotometry | Erythrocytes-Glucose | 1 mM | Significant reduction | N/A |
Note: The reported efficacy can vary significantly based on the specific experimental conditions, including the type of protein and sugar used, incubation time, and temperature.
Detailed Experimental Protocols
1. In Vitro BSA-Glucose Glycation Assay
This is a widely used method to screen for anti-glycation activity by measuring the formation of fluorescent AGEs.
-
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (e.g., Aminoguanidine, Carnosine, Metformin)
-
96-well black microplates
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-Glucose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of the test compounds at various concentrations.
-
In a 96-well plate, mix BSA solution, glucose solution, and the test compound solution to achieve final desired concentrations (e.g., BSA: 5 mg/mL, Glucose: 250 mM).
-
Include a positive control (e.g., Aminoguanidine) and a negative control (BSA + Glucose without any inhibitor). Also include a blank (BSA alone).
-
Incubate the plate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100
-
Figure 2: Experimental workflow for the in vitro BSA-Glucose glycation assay.
2. Nε-(carboxymethyl)lysine (CML) Formation Assay by ELISA
This assay quantifies a specific non-fluorescent AGE, CML, providing a more specific measure of glycation.
-
Materials:
-
Glycated protein samples (from the in vitro assay)
-
Anti-CML primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
ELISA plates
-
Plate reader
-
-
Procedure:
-
Coat the wells of an ELISA plate with the glycated protein samples and incubate overnight at 4°C.
-
Wash the wells with PBS containing Tween 20 (PBST).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the wells with PBST.
-
Add the anti-CML primary antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with PBST.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
-
The amount of CML is inversely proportional to the absorbance reading in a competitive ELISA format, or directly proportional in a direct ELISA format.
-
Conclusion
While the dipeptide this compound does not appear to be a viable candidate for anti-glycation therapy based on current scientific understanding, established compounds like Aminoguanidine, Carnosine, and Metformin offer potential avenues for mitigating the detrimental effects of glycation. Each of these agents operates through distinct, and sometimes overlapping, mechanisms to inhibit the formation of AGEs. The choice of an appropriate anti-glycation agent for research or therapeutic development would depend on the specific context, including the desired potency, mechanism of action, and safety profile. Further research is warranted to discover and develop more effective and safer anti-glycation compounds.
References
- 1. Glycation of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycation of antibodies: Modification, methods and potential effects on biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antiglycation activities of the synthesised dipeptide, Asn-Trp, derived from computer-aided simulation of yam dioscorin hydrolysis and its analogue, Gln-Trp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of H-Arg-Lys-OH and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and research, dipeptides represent fundamental building blocks with diverse biological activities. This guide provides a comparative in vitro analysis of the dipeptide H-Arg-Lys-OH and other structurally related dipeptides, including Glycyl-L-Arginine (Gly-Arg), Arginyl-Arginine (Arg-Arg), and Lysyl-Lysine (Lys-Lys). Due to a scarcity of direct experimental data for this compound in the public domain, this comparison leverages available data on related dipeptides to provide a foundational understanding of their potential biological effects. The information presented herein is intended to guide researchers in selecting appropriate dipeptides for their in vitro studies.
Comparative Analysis of In Vitro Biological Activities
The following tables summarize the available quantitative data for the in vitro biological activities of various dipeptides. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of Dipeptides on Cancer Cell Lines
| Dipeptide | Cell Line | Assay | Concentration | Result | Citation |
| Gly-Arg | HeLa | MTT | 2.0 mM | 52.4% cell viability | [1] |
| C16-KK-NH2 (lipopeptide) | HaCaT | MTT | - | IC50: 1.8 - 7.4 mg/L | [2] |
| C16-RR-NH2 (lipopeptide) | HaCaT | MTT | - | IC50: 1.8 - 7.4 mg/L | [2] |
Note: Data for lipopeptides are included to provide context on the cytotoxicity of arginine- and lysine-containing molecules, though their chemical structure differs significantly from simple dipeptides.
Table 2: Effects on mTOR Signaling Pathway
| Molecule | Cell Type | Effect | Citation |
| L-Arginine | Porcine Trophectoderm Cells | Stimulates mTOR signaling pathway and protein synthesis. | [3] |
| L-Arginine | C2C12 Myoblasts | Stimulates protein synthesis via activation of the mTOR/p70S6K pathway in a nitric oxide-dependent manner. | [4] |
| L-Lysine | Bovine Mammary Epithelial Cells | Stimulates protein synthesis by activating the mTOR pathway. | |
| L-Lysine | Rat Skeletal Muscle | Suppresses autophagic proteolysis and stimulates Akt/mTOR signaling. | |
| Arg-Arg | Bovine Mammary Epithelial Cells | Increased phosphorylation of mTOR when substituting 10% of free L-Arginine. |
Table 3: Antioxidant Activity of Dipeptides and Constituent Amino Acids
| Molecule | Assay | Result | Citation |
| Lys-Leu | DPPH radical scavenging | Exhibited antioxidant activity. | |
| Leu-Lys | DPPH radical scavenging | Exhibited antioxidant activity. | |
| Dipeptides with Cys, Trp, Tyr, His, or Met | Various | Exhibit antioxidant effects. |
Signaling Pathways
The biological effects of dipeptides are often mediated through their interaction with key cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and protein synthesis and is known to be influenced by amino acid availability.
Based on studies of its constituent amino acids, this compound is hypothesized to modulate the mTOR signaling pathway. Both arginine and lysine (B10760008) have been independently shown to activate the mTOR pathway, leading to downstream effects on protein synthesis.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the dipeptides in serum-free medium. Remove the old medium and add 100 µL of the peptide solutions to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol Details:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the dipeptide solution at various concentrations to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity Assay (Nitric Oxide Synthase Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS).
Protocol Details:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the dipeptide.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Conclusion
While direct comparative data for this compound is limited, the available information on related dipeptides provides valuable insights into their potential in vitro biological activities. Dipeptides containing arginine and lysine, such as Gly-Arg and Arg-Arg, have demonstrated effects on cell viability and the mTOR signaling pathway. The provided experimental protocols offer a framework for researchers to conduct systematic comparative analyses of this compound and other dipeptides. Such studies are crucial for elucidating the structure-activity relationships of these small peptides and for identifying promising candidates for further development in therapeutic and research applications. Future research should focus on generating direct, head-to-head comparative data to build a more comprehensive understanding of the in vitro performance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metformin and H-Arg-Lys-OH on In Vivo Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of the well-established anti-diabetic drug, metformin (B114582), and the dipeptide H-Arg-Lys-OH. Due to the limited direct experimental data on this compound, this comparison infers its potential effects based on the known biological activities of its constituent amino acids, L-arginine and L-lysine.
Introduction
Metformin is a biguanide (B1667054) widely prescribed for the treatment of type 2 diabetes, known for its robust glucose-lowering effects. Its mechanisms of action are multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of hepatic gluconeogenesis. This compound is a dipeptide composed of L-arginine and L-lysine. While direct in vivo studies on this specific dipeptide are scarce, the individual amino acids are known to play significant roles in metabolic regulation, including glucose homeostasis and protein synthesis. This guide aims to juxtapose the established effects of metformin with the potential physiological impacts of this compound, drawing from experimental data on L-arginine and L-lysine supplementation in relevant in vivo models.
Data Summary
The following tables summarize the key comparative in vivo effects of metformin and the anticipated effects of this compound based on studies of its constituent amino acids.
Table 1: Comparative Effects on Glucose Metabolism
| Parameter | Metformin | This compound (inferred from Arginine & Lysine (B10760008) studies) |
| Blood Glucose | Decreases fasting and postprandial glucose | May decrease blood glucose and improve glucose tolerance[1][2] |
| Insulin (B600854) Sensitivity | Increases insulin sensitivity in peripheral tissues | May improve insulin sensitivity[1][2] |
| Hepatic Glucose Production | Inhibits gluconeogenesis | Potential for indirect influence, but direct inhibition not established |
| GLP-1 Secretion | May have indirect effects | L-arginine stimulates GLP-1 secretion, improving glucose tolerance[3] |
| Glycosylated Hemoglobin (HbA1c) | Reduces HbA1c levels | Supplementation with arginine and lysine has been shown to decrease serum glycosylated hemoglobin in diabetic rat models[1][2] |
Table 2: Comparative Effects on Cellular Signaling Pathways
| Signaling Pathway | Metformin | This compound (inferred from Arginine & Lysine studies) |
| AMPK Activation | Primary mechanism of action, leading to downstream metabolic effects | L-arginine has been shown to increase AMPK phosphorylation in various cell types[4][5] |
| mTORC1 Signaling | Inhibits mTORC1 signaling, impacting protein synthesis and cell growth | L-arginine and L-lysine can modulate mTOR signaling, often promoting protein synthesis in muscle cells[6] |
| Akt/PKB Signaling | Modulates Akt signaling | Arginine and lysine supplementation can increase Akt phosphorylation, promoting glucose uptake[1][2] |
Signaling Pathways
The regulation of metabolic processes by both metformin and the amino acids arginine and lysine involves complex signaling cascades.
Metformin Signaling Pathway
Metformin's primary mode of action involves the activation of AMP-activated protein kinase (AMPK). This occurs through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. Activated AMPK then phosphorylates multiple downstream targets, resulting in the inhibition of hepatic gluconeogenesis and the stimulation of glucose uptake in peripheral tissues. Metformin also exerts effects through AMPK-independent pathways, including the regulation of mTORC1 signaling.
Metformin's primary signaling cascade.
Potential this compound Signaling Pathway (Inferred)
Based on studies of its constituent amino acids, this compound could potentially influence signaling pathways related to both glucose metabolism and protein synthesis. L-arginine has been shown to activate AMPK and stimulate the Akt signaling pathway, which can enhance glucose uptake. Both L-arginine and L-lysine are known to modulate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.
Inferred signaling pathways for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of metformin and arginine/lysine supplementation are provided below.
In Vivo Animal Studies for Glucose Metabolism
-
Animal Model: Studies on the effects of arginine and lysine supplementation have utilized rat models of diabetes, often induced by a high-fat diet and a low dose of streptozotocin (B1681764) to mimic type 2 diabetes.[1][2]
-
Treatment Administration: Metformin is typically administered orally via gavage. L-arginine and L-lysine are provided as a supplement in the diet or drinking water.
-
Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered orally or intraperitoneally. Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels. The area under the curve (AUC) is calculated to assess glucose tolerance.
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally. Blood glucose levels are monitored at different intervals to determine the rate of glucose clearance, which is an indicator of insulin sensitivity.
-
Biochemical Analysis: At the end of the study period, blood samples are collected to measure fasting blood glucose, insulin, and glycosylated hemoglobin (HbA1c). Tissues such as the liver, skeletal muscle, and adipose tissue may be harvested for further analysis of protein expression and enzyme activity related to glucose metabolism.
Western Blotting for Signaling Pathway Analysis
-
Tissue/Cell Lysis: Tissues or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., AMPK, Akt, mTOR). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo comparative study.
Typical in vivo experimental workflow.
Conclusion
Metformin remains a cornerstone in the management of type 2 diabetes with well-documented in vivo effects on glucose metabolism and cellular signaling. While direct evidence for the dipeptide this compound is lacking, the constituent amino acids, L-arginine and L-lysine, have demonstrated beneficial effects on glucose control, insulin sensitivity, and related signaling pathways in preclinical models. These findings suggest that this compound may possess metabolic regulatory properties. However, dedicated in vivo studies are imperative to elucidate the specific effects, potency, and mechanisms of action of the this compound dipeptide and to draw any definitive comparisons with metformin. Future research should focus on direct comparative studies to validate the inferred effects and explore the therapeutic potential of this and other bioactive peptides.
References
- 1. Arginine and Lysine Supplementation Potentiates the Beneficial β-Hydroxy ß-Methyl Butyrate (HMB) Effects on Skeletal Muscle in a Rat Model of Diabetes [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scholars@Duke publication: Oral L-arginine stimulates GLP-1 secretion to improve glucose tolerance in male mice. [scholars.duke.edu]
- 4. The effect of L-Arg supplementation on L-Arg/NO metabolic and AMPK/ACC-1 signalling pathways in adipose cells (3T3 L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Arginine increases AMPK phosphorylation and the oxidation of energy substrates in hepatocytes, skeletal muscle cells, and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [iastatedigitalpress.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against H-Arg-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against the dipeptide H-Arg-Lys-OH. Given the structural similarity of this dipeptide to other small molecules and amino acid residues, ensuring antibody specificity is paramount for accurate experimental outcomes and the development of targeted therapeutics. This document outlines key experimental protocols and data interpretation strategies to characterize a candidate antibody's binding profile. Furthermore, it presents alternative, highly specific methods for the detection and quantification of this compound.
Introduction to this compound and Antibody Specificity
Performance Comparison of a Candidate Antibody
As commercially available antibodies explicitly validated for this compound are not readily found, this guide focuses on the characterization of a hypothetical "Candidate Antibody X" raised against this compound. The following table summarizes the expected outcomes of a cross-reactivity analysis, comparing the antibody's binding affinity to this compound and a panel of structurally related molecules.
Table 1: Cross-Reactivity Profile of Candidate Antibody X
| Antigen | Structure | Relative Binding Affinity (%) | Interpretation |
| This compound | Arg-Lys | 100 | Target Antigen: Strong binding is expected as this is the immunogen. |
| H-Lys-Arg-OH | Lys-Arg | Low to Moderate | Potential Cross-Reactivity: The reversed amino acid sequence may be recognized, but likely with lower affinity due to altered epitope presentation. |
| H-Arg-Arg-OH | Arg-Arg | Low | Potential Cross-Reactivity: Similarity in the N-terminal arginine may lead to weak binding. |
| H-Lys-Lys-OH | Lys-Lys | Low | Potential Cross-Reactivity: Similarity in the C-terminal lysine (B10760008) may result in weak binding. The potential for cross-reactivity with lysyl-lysine motifs has been previously reported for some antibodies. |
| L-Arginine | Arg | Very Low to None | High Specificity Marker: Minimal binding to the individual amino acid indicates specificity for the dipeptide structure. |
| L-Lysine | Lys | Very Low to None | High Specificity Marker: Minimal binding to the individual amino acid confirms that the antibody recognizes the combined Arg-Lys epitope. |
| Bovine Serum Albumin (BSA) | Protein | None | Negative Control: No binding to an unrelated protein is expected, indicating no non-specific protein interactions. |
Experimental Workflow for Antibody Cross-Reactivity Assessment
The following diagram illustrates a standard workflow for characterizing the specificity and cross-reactivity of a candidate antibody against this compound.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dot Blot Assay for Initial Screening
This technique is a rapid and straightforward method for initial screening of antibody binding to various peptides.
Materials:
-
Nitrocellulose membrane
-
Peptides: this compound, H-Lys-Arg-OH, H-Arg-Arg-OH, H-Lys-Lys-OH, L-Arginine, L-Lysine, BSA
-
Candidate Antibody X
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Wash buffer (TBST)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-host IgG)
-
Chemiluminescent substrate
Procedure:
-
Peptide Spotting: Spot 1-2 µL of each peptide solution (at various concentrations, e.g., 0.1, 1, and 10 µg/mL) onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with Candidate Antibody X (at a predetermined optimal dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis
ELISA allows for a more quantitative assessment of antibody binding and cross-reactivity.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Peptides and BSA
-
Candidate Antibody X
-
Blocking buffer
-
Wash buffer (TBST)
-
Secondary antibody-enzyme conjugate
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microtiter plate with 100 µL of each peptide solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serial dilutions of Candidate Antibody X to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-enzyme conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Western Blotting with Peptide Competition for Specificity Confirmation
This method helps to confirm the specificity of the antibody by competing for binding with a free peptide.
Materials:
-
Materials for Dot Blot (as listed above)
-
This compound peptide for competition
Procedure:
-
Peptide Spotting: Spot the panel of peptides onto a nitrocellulose membrane as in the dot blot protocol.
-
Blocking: Block the membrane as described previously.
-
Antibody Pre-incubation (Competition): In a separate tube, pre-incubate the diluted Candidate Antibody X with a high concentration of free this compound peptide for 1-2 hours at room temperature. This will serve as the "blocked" antibody. Prepare a parallel sample of the antibody without the competing peptide ("unblocked").
-
Primary Antibody Incubation: Incubate one membrane with the "blocked" antibody solution and another with the "unblocked" antibody solution overnight at 4°C.
-
Washing and Detection: Proceed with the washing, secondary antibody incubation, and detection steps as for the dot blot. A significant reduction in signal on the membrane incubated with the "blocked" antibody for the this compound spot confirms specificity.
Alternative Methods for this compound Detection
For applications requiring the highest degree of specificity and quantification, mass spectrometry-based methods are the gold standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity for the detection and quantification of small molecules like this compound in complex biological samples.[2][3] This technique separates the dipeptide from other components in the sample via liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The unique mass-to-charge ratio of the parent ion and its specific fragment ions provide a highly confident identification and can be used for precise quantification.[4][5] While requiring specialized equipment and expertise, LC-MS/MS is the recommended method for unambiguous identification and absolute quantification of this compound.[6][7][8][9]
Conclusion
The characterization of antibody cross-reactivity is a critical component of robust scientific research and the development of reliable diagnostic and therapeutic tools. For a target such as the dipeptide this compound, a systematic approach employing techniques like dot blot, ELISA, and Western blotting with peptide competition is essential to validate the specificity of any candidate antibody. For researchers requiring the highest level of confidence in their measurements, LC-MS/MS provides a powerful and specific alternative for the detection and quantification of this compound. By following the guidelines and protocols outlined in this document, researchers can confidently assess the performance of their antibodies and ensure the accuracy and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of peptides in biological fluids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Face-Off: H-Arg-Lys-OH and Its Precursors, Arginine and Lysine
A Comparative Guide for Researchers
In the landscape of peptide chemistry and drug development, a thorough understanding of the structural and biophysical properties of peptides and their constituent amino acids is paramount. This guide provides a detailed spectroscopic comparison of the dipeptide H-Arg-Lys-OH and its precursors, L-Arginine and L-Lysine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of L-Arginine, L-Lysine, and the predicted characteristics for the dipeptide this compound. These values are essential for the identification, characterization, and quality control of these molecules in a research setting.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | L-Arginine | L-Lysine | This compound (Predicted) |
| α-CH | ~3.8 | ~3.7 | Arg: ~4.2, Lys: ~3.9 |
| β-CH₂ | ~1.9 | ~1.7 | Arg: ~1.9, Lys: ~1.8 |
| γ-CH₂ | ~1.7 | ~1.5 | Arg: ~1.7, Lys: ~1.6 |
| δ-CH₂ | ~3.2 | ~1.7 | Arg: ~3.2, Lys: ~1.7 |
| ε-CH₂ | - | ~3.0 | Lys: ~3.0 |
| Guanidino-NH | ~7.2 | - | Arg: ~7.2 |
| Amine-NH₂ | (exchange) | (exchange) | (exchange) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | L-Arginine | L-Lysine | This compound (Predicted) |
| C=O | ~175 | ~177 | Arg: ~174, Lys: ~176 |
| α-C | ~55 | ~57 | Arg: ~54, Lys: ~56 |
| β-C | ~29 | ~32 | Arg: ~29, Lys: ~32 |
| γ-C | ~25 | ~24 | Arg: ~25, Lys: ~24 |
| δ-C | ~42 | ~29 | Arg: ~41, Lys: ~29 |
| ε-C | - | ~42 | Lys: ~41 |
| Guanidino-C | ~158 | - | Arg: ~158 |
Table 3: Mass Spectrometry Data (ESI-MS)
| Molecule | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+2H]²⁺ (m/z) | Key Fragmentation Ions (b and y ions) |
| L-Arginine | 174.20 | 175.12 | 88.06 | Loss of H₂O, NH₃, guanidino group |
| L-Lysine | 146.19 | 147.15 | 74.08 | Loss of H₂O, NH₃, side chain fragments |
| This compound | 302.39 | 303.29 | 152.15 | b₁ (Arg), y₁ (Lys-OH), internal fragments |
Table 4: FT-IR Characteristic Absorption Bands (cm⁻¹)
| Functional Group | L-Arginine | L-Lysine | This compound (Predicted) |
| N-H Stretch (Amine/Amide) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H Stretch | 2960-2850 | 2960-2850 | 2960-2850 |
| C=O Stretch (Carboxyl) | ~1680 | ~1680 | ~1680 (Arg), ~1650 (Amide I) |
| N-H Bend (Amine/Amide) | ~1630 | ~1630 | ~1630 (Amine), ~1550 (Amide II) |
| C=N Stretch (Guanidinium) | ~1670 | - | ~1670 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental data. The following sections outline the standard operating procedures for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons within the molecules.
Sample Preparation:
-
Weigh 1-5 mg of the peptide or amino acid.
-
Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to ensure homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For the dipeptide, 2D NMR experiments such as COSY and HSQC can be performed to aid in resonance assignment.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using a suitable internal or external standard (e.g., DSS or TSP).
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Sample Preparation:
-
Prepare a stock solution of the sample (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 1-10 µM for analysis.
Data Acquisition (LC-ESI-MS/MS):
-
Inject the sample onto a liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the components using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Acquire full scan mass spectra in positive ion mode to determine the mass-to-charge ratio (m/z) of the precursor ions ([M+H]⁺, [M+2H]²⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis:
-
Process the raw data to obtain the mass spectra.
-
Identify the molecular weight from the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions (b and y ions) to confirm the amino acid sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Data Analysis:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Signaling Pathway and Experimental Workflow
Arginine and Lysine are known to play crucial roles in various cellular processes, including the regulation of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1]
Caption: Arginine and Lysine activate mTORC1 signaling.
The experimental workflow for the spectroscopic analysis of these compounds is a multi-step process that ensures accurate and reliable data.
Caption: Spectroscopic analysis workflow.
References
Safety Operating Guide
Navigating the Disposal of H-Arg-Lys-OH: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide offers crucial safety and logistical information for the proper disposal of the dipeptide H-Arg-Lys-OH. By adhering to these procedures, laboratories can mitigate potential risks and uphold environmental stewardship.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[1]
Avoid Inhalation and Contact: To prevent the inhalation of dust particles, handle the solid peptide in a well-ventilated area or under a fume hood.[1] Direct contact with skin and eyes should be avoided. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1]
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location.[1] It is imperative to consult with them before proceeding with any disposal protocol.
Waste Characterization and Segregation
Proper characterization and segregation of waste are foundational to safe disposal.
Waste Stream Classification: Unless it has been utilized in biological assays with infectious agents, this compound waste should be categorized as chemical waste.[1] If the peptide has come into contact with biological materials, such as cell cultures or animal tissues, it must be managed as biohazardous waste.[1]
Segregation: Do not mix peptide waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] It is crucial to keep it separate from solvents, acids, bases, and other reactive chemicals to prevent potentially hazardous reactions.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1] For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for liquid chemical waste.[2] Do not pour peptide solutions down the drain.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.[2]
-
-
Storage of Waste:
-
Arranging for Professional Disposal:
Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines.[1] The table below summarizes general physical and chemical properties for similar compounds, which can serve as a reference.
| Property | Value | Source |
| Physical State | Powder Solid | [3] |
| Appearance | White - Light yellow | [3] |
| Melting Point/Range | 214 - 216 °C / 417.2 - 420.8 °F (for L-Lysine) | [3] |
| Decomposition Temperature | 215 °C (for L-Lysine) | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of this compound, such as neutralization or degradation procedures. The standard and recommended procedure is to collect the chemical waste for professional disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling H-Arg-Lys-OH
For researchers and scientists engaged in drug development and other laboratory research, ensuring safe and effective handling of synthetic peptides like H-Arg-Lys-OH is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of your research.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2][3] The primary routes of exposure are inhalation of the lyophilized powder, ingestion, and skin or eye contact.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receiving, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Reconstitution and Aliquoting:
-
Work in a Designated Area : Confine all handling of the peptide to a designated clean and organized laboratory bench or a fume hood, especially when handling the powder.
-
Solvent Selection : The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a buffer solution is appropriate. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Reconstitution Technique : Add the selected solvent to the vial containing the lyophilized peptide. Gentle vortexing or sonication can aid in dissolving the peptide, but avoid excessive heating.
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide solution. Store these aliquots at -20°C or -80°C.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Characterization : Based on available data for its constituent amino acids, this compound is not classified as a hazardous substance. However, always consult your institution's specific waste disposal guidelines.
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container. All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.
-
Liquid Waste : Aqueous solutions containing the peptide should be collected as chemical waste in a sealed and clearly labeled container. Do not dispose of peptide solutions down the drain.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for the pickup and disposal of the waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact : Immediately rinse the affected area with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.
-
Spills : For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated chemical waste container. Clean the spill area thoroughly.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
